Vibozilimod
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1403232-33-6 |
|---|---|
Molecular Formula |
C29H36ClN3O5 |
Molecular Weight |
542.1 g/mol |
IUPAC Name |
1-[[4-[5-[3-chloro-4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-4-(2-methoxyethoxymethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C29H36ClN3O5/c1-20(2)16-23-8-9-24(17-25(23)30)27-31-26(32-38-27)22-6-4-21(5-7-22)18-33-12-10-29(11-13-33,28(34)35)19-37-15-14-36-3/h4-9,17,20H,10-16,18-19H2,1-3H3,(H,34,35) |
InChI Key |
LIVCREVOSRJFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CCC(CC4)(COCCOC)C(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Vibozilimod's Mechanism of Action in Lymphocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibozilimod (formerly SCD-044) is an orally active, selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2] It was developed for the treatment of inflammatory conditions such as psoriasis and atopic dermatitis.[3][4] Despite demonstrating a good safety profile and the ability to reduce lymphocyte counts, clinical development was discontinued due to a failure to meet primary efficacy endpoints in Phase 2 trials.[5] This guide provides a detailed technical overview of the established and putative mechanisms of action of this compound in lymphocytes, based on the known pharmacology of selective S1PR1 agonists.
Core Mechanism of Action: S1PR1 Agonism and Lymphocyte Sequestration
The primary mechanism of action of this compound in lymphocytes is its function as a selective S1PR1 agonist. S1P is a signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, into the bloodstream and lymph. This process is crucial for immune surveillance. The egress of lymphocytes from SLOs is dependent on a concentration gradient of S1P, which is high in the blood and lymph and low within the lymphoid tissue. Lymphocytes express S1PR1, which allows them to sense this gradient and migrate out of the SLOs.
This compound, by acting as an S1PR1 agonist, initially activates the receptor. However, this activation leads to the internalization and subsequent degradation of S1PR1 from the lymphocyte surface. This process renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the SLOs. This sequestration of lymphocytes, particularly T cells and B cells, in the lymph nodes results in a reduction of circulating lymphocytes in the peripheral blood, a state known as lymphopenia. This reduction in the number of circulating immune cells is believed to be the principal means by which S1PR1 agonists exert their immunomodulatory effects.
Quantitative Data on this compound
Specific quantitative data on the effects of this compound on lymphocyte subpopulations from preclinical or clinical studies are not extensively available in the public domain. The following table summarizes the key potency information available for this compound.
| Parameter | Value | Reference |
| EC50 for S1PR1 | < 1 nM |
Signaling Pathways Modulated by this compound in Lymphocytes
As an S1PR1 agonist, this compound is expected to modulate several key intracellular signaling pathways in lymphocytes that govern their trafficking, survival, and differentiation.
Lymphocyte Egress Pathway
The binding of this compound to S1PR1 on lymphocytes triggers a signaling cascade that ultimately leads to the internalization of the receptor, preventing lymphocyte egress from secondary lymphoid organs.
Caption: this compound-induced S1PR1 internalization and lymphocyte sequestration.
T Cell Survival and Differentiation Pathways
S1PR1 signaling is also implicated in the regulation of T cell survival and differentiation into various subsets, such as T helper 17 (Th17) and regulatory T (Treg) cells.
Caption: S1PR1 downstream signaling pathways in T lymphocytes.
Experimental Protocols
Detailed experimental protocols for the characterization of S1PR1 agonists like this compound are crucial for understanding their pharmacological profile. Below are representative methodologies for key assays.
S1PR1 Receptor Internalization Assay
This assay measures the ability of a compound to induce the internalization of the S1PR1 receptor from the cell surface.
-
Cell Line: HEK293 or CHO cells stably expressing a tagged S1PR1 (e.g., GFP-tagged).
-
Methodology:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are serum-starved for 2-4 hours to minimize baseline receptor internalization.
-
This compound at various concentrations is added to the wells. A known S1PR1 agonist (e.g., S1P) is used as a positive control, and vehicle (e.g., DMSO) as a negative control.
-
The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.
-
The cells are then fixed with paraformaldehyde.
-
The internalization of the tagged S1PR1 is quantified using high-content imaging or flow cytometry. A decrease in surface fluorescence and an increase in intracellular puncta indicate receptor internalization.
-
-
Data Analysis: The EC50 value for receptor internalization is calculated by plotting the percentage of internalization against the log concentration of this compound.
Lymphocyte Migration (Transwell) Assay
This assay assesses the effect of a compound on the migration of lymphocytes in response to an S1P gradient.
-
Cells: Primary human or murine lymphocytes, or a lymphocyte cell line (e.g., Jurkat).
-
Methodology:
-
Lymphocytes are pre-incubated with various concentrations of this compound or vehicle control.
-
A Transwell insert with a porous membrane (e.g., 5 µm pore size) is placed in a well of a 24-well plate.
-
The lower chamber contains media with S1P as a chemoattractant.
-
The pre-treated lymphocytes are added to the upper chamber of the Transwell insert.
-
The plate is incubated at 37°C for 2-4 hours to allow for cell migration.
-
The number of cells that have migrated to the lower chamber is quantified by cell counting, a fluorescent dye (e.g., Calcein-AM), or flow cytometry.
-
-
Data Analysis: The inhibition of migration is calculated as the percentage decrease in the number of migrated cells in the presence of this compound compared to the vehicle control.
Lymphocyte Immunophenotyping by Flow Cytometry
This protocol is used to determine the relative and absolute counts of different lymphocyte subpopulations in peripheral blood.
-
Sample: Whole blood collected in EDTA tubes.
-
Reagents: A panel of fluorescently labeled monoclonal antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD25, FoxP3, CD127).
-
Methodology:
-
An appropriate volume of whole blood is incubated with the antibody cocktail in the dark at room temperature.
-
A red blood cell lysis buffer is added to lyse erythrocytes.
-
The samples are washed with a suitable buffer (e.g., PBS with BSA) and centrifuged.
-
The cell pellet is resuspended in buffer for analysis.
-
For intracellular markers like FoxP3, a fixation and permeabilization step is required before adding the intracellular antibody.
-
The stained cells are acquired on a flow cytometer.
-
-
Data Analysis: The data is analyzed using flow cytometry software to gate on the lymphocyte population and then to identify and quantify the different subpopulations based on their marker expression.
Conclusion
This compound's mechanism of action in lymphocytes is centered on its role as a selective S1PR1 agonist, leading to the internalization of the receptor and the subsequent sequestration of lymphocytes in secondary lymphoid organs. This results in a reduction of circulating lymphocytes, which is the primary immunomodulatory effect. Further downstream, S1PR1 signaling can influence T cell survival and differentiation through various pathways, including Akt-mTOR and JAK/STAT. While the clinical development of this compound was halted, the study of its mechanism of action contributes to the broader understanding of S1PR1 as a therapeutic target in inflammatory and autoimmune diseases. Further research with more specific data on this compound's effects on lymphocyte subsets and cytokine profiles would be beneficial for a complete understanding of its pharmacological profile.
References
- 1. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound (SCD-044) / Sun Pharma, Sun Pharma Advanced Research Company, Bioprojet [delta.larvol.com]
SCD-044: A Technical Overview of its Interaction with the S1PR1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCD-044, also known as Vibozilimod, is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). As a modulator of S1PR1, SCD-044 was investigated for its potential therapeutic applications in autoimmune and inflammatory diseases, such as plaque psoriasis and atopic dermatitis. S1PR1 is a G-protein coupled receptor that plays a crucial role in lymphocyte trafficking; its activation by agonists leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes and reduces their circulation in the bloodstream. This mechanism of action forms the basis of its immunomodulatory effects.
This technical guide provides a comprehensive overview of the binding and functional characteristics of SCD-044 with the S1PR1 receptor, based on publicly available data. It includes quantitative data on its functional potency, detailed experimental protocols for assessing receptor binding and activation, and visualizations of the relevant signaling pathways and experimental workflows.
It is important to note that the clinical development of SCD-044 was discontinued following Phase 2 trials for psoriasis and atopic dermatitis, as they did not meet their primary endpoints.
Quantitative Data: Functional Potency of SCD-044
| Compound | Parameter | Value (nM) | Receptor |
| SCD-044 (this compound) | EC50 | < 1 | Human S1PR1 |
S1PR1 Signaling Pathway
Activation of the S1PR1 receptor by an agonist like SCD-044 initiates a cascade of intracellular signaling events. S1PR1 is primarily coupled to the Gi/o family of G-proteins. Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of the PI3K/Akt pathway and the Ras/MEK/ERK pathway are key downstream consequences of S1PR1 activation, leading to cellular responses such as cell survival, proliferation, and migration.
Experimental Protocols
The following sections detail standardized methodologies for characterizing the interaction of a compound like SCD-044 with the S1PR1 receptor.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human S1PR1 receptor.
-
Radioligand: A specific S1PR1 ligand labeled with a radioisotope (e.g., [³H]-S1P).
-
Test Compound: SCD-044.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled S1PR1 ligand.
-
Scintillation Cocktail.
-
Glass Fiber Filter Plates.
-
Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of SCD-044 in the assay buffer.
-
Assay Plate Preparation:
-
Add assay buffer to all wells of a 96-well plate.
-
Add the diluted SCD-044 to the appropriate wells.
-
Add the non-specific binding control to designated wells.
-
Add assay buffer alone to the total binding wells.
-
-
Reaction Initiation:
-
Add the radioligand to all wells at a concentration near its Kd.
-
Add the S1PR1 membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the SCD-044 concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1PR1 receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Membrane Preparation: Cell membranes expressing the human S1PR1 receptor.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
Test Compound: SCD-044.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of non-labeled GTPγS.
-
Scintillation Cocktail.
-
Glass Fiber Filter Plates.
-
Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of SCD-044 in the assay buffer.
-
Assay Plate Preparation:
-
Add assay buffer to all wells of a 96-well plate.
-
Add the diluted SCD-044 to the appropriate wells.
-
Add assay buffer alone to the basal binding wells.
-
Add the non-specific binding control to designated wells.
-
-
Pre-incubation: Add the S1PR1 membrane preparation and GDP to all wells and pre-incubate.
-
Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter plates.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
Plot the stimulated binding as a function of the SCD-044 concentration.
-
Determine the EC50 and the maximum stimulation (Emax) from the dose-response curve.
-
Conclusion
SCD-044 (this compound) is a potent and selective S1PR1 agonist. While its clinical development has been halted, the study of its interaction with the S1PR1 receptor provides valuable insights for researchers in the field of immunology and drug development. The methodologies outlined in this guide represent standard approaches for characterizing the binding and functional activity of S1PR1 modulators, and can be adapted for the evaluation of new chemical entities targeting this important therapeutic target.
Vibozilimod: A Technical Overview of its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibozilimod (formerly SCD-044) is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), developed for the oral treatment of inflammatory conditions such as psoriasis and atopic dermatitis. As an S1PR1 agonist, this compound's primary mechanism of action is the modulation of lymphocyte trafficking, leading to their sequestration in lymph nodes and a reduction of circulating lymphocytes. This, in turn, was hypothesized to ameliorate the inflammatory cascades characteristic of autoimmune skin disorders. Despite promising preclinical data, including a potent EC50 of less than 1 nM, the clinical development of this compound was discontinued following Phase 2 trials (SOLARES-PsO-1 [NCT04566666] and SOLARES-AD-1 [NCT04684485]) that did not meet their primary efficacy endpoints. This technical guide provides an in-depth exploration of the known and inferred downstream signaling pathways of this compound, based on the established understanding of S1PR1 agonism. While specific quantitative data on this compound's downstream effects are not extensively available in published literature, this document extrapolates from the known signaling cascades of S1PR1 to provide a comprehensive overview for research and development professionals.
Introduction to this compound and S1PR1 Agonism
This compound is a small molecule designed to selectively target and activate S1PR1, a G protein-coupled receptor (GPCR) crucial for the regulation of immune cell trafficking. S1P, the natural ligand for this receptor, plays a pivotal role in guiding lymphocytes from lymphoid organs into the circulatory system. By acting as a functional antagonist through receptor internalization, S1PR1 agonists like this compound disrupt this S1P gradient, leading to the retention of lymphocytes in the lymph nodes. This mechanism effectively reduces the infiltration of pathogenic immune cells into inflamed tissues, a key driver in autoimmune diseases.
Downstream Signaling Pathways of S1PR1 Activation
Upon binding of an agonist such as this compound, S1PR1 couples primarily to the inhibitory G protein, Gαi. This interaction initiates a cascade of intracellular signaling events that mediate the cellular responses to S1PR1 activation. The principal downstream pathways are detailed below.
PI3K/Akt Pathway
Activation of Gαi by S1PR1 leads to the dissociation of its βγ subunits, which in turn activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B). Recruited to the plasma membrane, Akt is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). Activated Akt plays a crucial role in promoting cell survival, proliferation, and growth.
Ras/ERK Pathway
The Gβγ subunits released upon S1PR1 activation can also stimulate the Ras/Raf/MEK/ERK signaling cascade. This pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a central regulator of cell proliferation, differentiation, and survival. Activation of this cascade ultimately leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK can then translocate to the nucleus to regulate the activity of various transcription factors.
Rac Activation and Cytoskeletal Rearrangements
S1PR1 signaling also influences the activity of small GTPases, particularly Rac. Activation of Rac, mediated through PI3K-dependent and -independent mechanisms, is critical for regulating the actin cytoskeleton. These cytoskeletal rearrangements are essential for cell migration, a key process in the trafficking of lymphocytes.
Quantitative Data on this compound's Activity
Publicly available quantitative data for this compound is limited. The following table summarizes the known information.
| Parameter | Value | Source |
| EC50 | < 1 nM | [Preclinical Data] |
| Phase 2 Psoriasis Trial (SOLARES-PsO-1) Primary Endpoint (PASI 75 at Week 16) | Not Met | [Clinical Trial Results][1][2][3][4] |
| Phase 2 Atopic Dermatitis Trial (SOLARES-AD-1) Primary Endpoint (EASI 75 at Week 16) | Not Met | [Clinical Trial Results][1] |
Note: Detailed dose-response curves and quantitative measures of downstream signaling pathway activation (e.g., levels of phosphorylated Akt or ERK) for this compound have not been publicly disclosed.
Experimental Protocols for Characterizing S1PR1 Agonists
While specific protocols for this compound are not available, the following methodologies are standard for characterizing S1PR1 agonists.
S1PR1 Binding Affinity Assay
-
Objective: To determine the binding affinity (Kd) of the compound for the S1PR1 receptor.
-
Methodology: A common method is a radioligand binding assay. This involves incubating cell membranes expressing S1PR1 with a radiolabeled S1P analog (e.g., [³²P]S1P) in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radioactivity bound to the membranes is measured, and the data are used to calculate the Ki, which is then converted to Kd.
GTPγS Binding Assay
-
Objective: To measure the activation of G proteins upon agonist binding to S1PR1.
-
Methodology: This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins in cell membranes expressing S1PR1. In the presence of an agonist, the G protein is activated and exchanges GDP for GTPγS. The amount of bound [³⁵S]GTPγS is quantified and is proportional to the extent of receptor activation.
Downstream Signaling Pathway Activation Assays (Western Blotting or ELISA)
-
Objective: To quantify the phosphorylation of key downstream signaling molecules like Akt and ERK.
-
Methodology:
-
Cell Culture and Treatment: Cells expressing S1PR1 (e.g., CHO or HEK293 cells) are treated with varying concentrations of the S1PR1 agonist for a specified time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK1/2 Thr202/Tyr204). Total Akt and ERK levels are also measured for normalization.
-
ELISA: Alternatively, enzyme-linked immunosorbent assays (ELISAs) specific for the phosphorylated proteins can be used for a more high-throughput quantification.
-
Lymphocyte Trafficking Assay (In Vivo)
-
Objective: To assess the in vivo effect of the S1PR1 agonist on lymphocyte counts in peripheral blood.
-
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: The S1PR1 agonist is administered to the animals (e.g., orally).
-
Blood Collection: Blood samples are collected at various time points post-administration.
-
Lymphocyte Counting: The number of lymphocytes in the blood is determined using a hematology analyzer or flow cytometry. A significant reduction in circulating lymphocytes indicates effective S1PR1 agonism.
-
Visualizations of Signaling Pathways and Workflows
Conclusion
This compound, as a selective S1PR1 agonist, was developed with a strong mechanistic rationale for the treatment of inflammatory skin diseases. Its downstream signaling through the PI3K/Akt and Ras/ERK pathways, leading to the modulation of lymphocyte trafficking, represents a well-established therapeutic strategy. However, the discontinuation of its clinical development underscores the complexities of translating potent in vitro activity into clinical efficacy. While this compound itself will not be progressing to market, the in-depth understanding of its signaling pathways remains highly relevant for the ongoing development of other S1PR1 modulators and for the broader field of immunology and drug development. This technical guide provides a foundational understanding of the molecular mechanisms that were targeted by this compound, which will continue to be an area of active research.
References
Vibozilimod (SCD-044): A Technical Overview of its Discovery and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibozilimod (also known as SCD-044) is an orally active, selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist that was in development for the treatment of moderate to severe plaque psoriasis and atopic dermatitis.[1][2][3] Developed by Sun Pharma Advanced Research Company (SPARC) and Bioprojet, and later licensed to Sun Pharmaceutical Industries, this compound showed promise in early-phase studies due to its immunomodulatory activity.[4][5] This technical guide provides an in-depth overview of the discovery and development history of this compound, including its mechanism of action, preclinical data, and clinical trial results. The development of this compound was ultimately discontinued after Phase 2 clinical trials failed to meet their primary efficacy endpoints. This document summarizes the available technical data, experimental protocols, and key decision points in the development lifecycle of this compound.
Introduction to this compound and its Target: S1PR1
This compound is a small molecule designed to selectively target the S1P1 receptor. The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation. By acting as an agonist at the S1PR1, this compound was intended to induce the internalization and degradation of the receptor on lymphocytes. This process traps lymphocytes in the lymph nodes, leading to a reduction of circulating pathogenic lymphocytes and thereby suppressing the inflammatory response characteristic of autoimmune diseases like psoriasis and atopic dermatitis.
Mechanism of Action
This compound is a selective S1PR1 agonist with a potent in vitro activity, exhibiting an EC50 of less than 1 nM. Its therapeutic rationale was based on the established role of S1PR1 modulation in sequestering lymphocytes and reducing inflammation. A Phase 1 study in healthy volunteers confirmed this mechanism of action, demonstrating a dose-dependent reduction in absolute lymphocyte counts, a key pharmacodynamic marker for this class of drugs.
Preclinical Development
Detailed preclinical data on this compound, including its full selectivity profile against other S1P receptor subtypes and in vivo efficacy in animal models of psoriasis or atopic dermatitis, are not extensively available in the public domain. The following information is based on the available resources.
In Vitro Pharmacology
The primary in vitro characteristic of this compound is its high potency as an S1PR1 agonist.
| Parameter | Value | Reference |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1PR1/EDG1) | |
| Activity | Agonist | |
| EC50 | < 1 nM |
Experimental Protocol: In Vitro S1PR1 Agonist Activity Assay (General Methodology)
A common method to determine the agonist activity of a compound on S1PR1 is through a cell-based functional assay. This typically involves:
-
Cell Line: A recombinant cell line (e.g., CHO or HEK293) stably expressing the human S1PR1 receptor.
-
Signaling Readout: The assay measures a downstream signaling event upon receptor activation, such as calcium mobilization, cAMP inhibition, or β-arrestin recruitment.
-
Procedure:
-
Cells are cultured and plated in microtiter plates.
-
Cells are loaded with a fluorescent dye sensitive to the second messenger being measured (e.g., a calcium-sensitive dye).
-
This compound at varying concentrations is added to the wells.
-
The change in fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the agonist that gives half-maximal response) is calculated.
Clinical Development
The clinical development of this compound progressed to Phase 2 for two indications: plaque psoriasis and atopic dermatitis. However, the program was terminated due to a lack of efficacy in these studies.
Phase 1 Clinical Trial
A Phase 1 study was conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
Table 1: Summary of Phase 1 Single Ascending Dose Study in Healthy Volunteers Data not publicly available for all parameters.
| Parameter | Results |
| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose |
| Population | Healthy Volunteers |
| Dose Levels | 0.1 mg, 0.3 mg, 0.6 mg, 1.0 mg (and potentially higher) |
| Pharmacokinetics | Dose-proportional increase in exposure (AUC and Cmax) |
| Pharmacodynamics | Dose-dependent reduction in absolute lymphocyte count, a surrogate marker of efficacy |
| Safety | Generally safe and well-tolerated; no major safety concerns reported |
Phase 2 Clinical Trials
Two parallel Phase 2b, multicenter, randomized, double-blind, placebo-controlled studies were initiated to evaluate the efficacy and safety of this compound in patients with moderate to severe plaque psoriasis (NCT04566666) and atopic dermatitis (NCT04684485).
Table 2: Design of Phase 2 Clinical Trials
| Parameter | Plaque Psoriasis (NCT04566666) | Atopic Dermatitis (NCT04684485) |
| Number of Participants | ~240 | ~250 |
| Patient Population | Adults with moderate to severe plaque psoriasis | Adults with moderate to severe atopic dermatitis |
| Treatment Arms | This compound (0.1 mg, 0.3 mg, 0.6 mg, 1.0 mg) or Placebo | This compound (0.1 mg, 0.3 mg, 0.6 mg, 1.0 mg) or Placebo |
| Primary Endpoint | Proportion of patients achieving ≥75% improvement in Psoriasis Area and Severity Index (PASI75) at Week 16 | Proportion of patients achieving ≥75% improvement in Eczema Area and Severity Index (EASI75) at Week 16 |
| Study Duration | Up to 52 weeks | 32 weeks |
Experimental Protocol: Phase 2 Efficacy and Safety Assessment (General Methodology)
-
Patient Screening and Enrollment: Patients meeting the inclusion criteria for moderate to severe disease (e.g., PASI score ≥12, IGA score ≥3, and BSA involvement ≥10% for psoriasis) were enrolled.
-
Randomization: Patients were randomly assigned to receive one of the this compound doses or a matching placebo.
-
Treatment: Patients self-administered the oral medication daily for the duration of the treatment period.
-
Efficacy Assessments:
-
Psoriasis: PASI and Investigator's Global Assessment (IGA) scores were evaluated at baseline and subsequent visits.
-
Atopic Dermatitis: EASI and IGA scores were evaluated at baseline and subsequent visits.
-
-
Safety Monitoring: Adverse events were monitored and recorded throughout the study. Vital signs, electrocardiograms (ECGs), and laboratory parameters were regularly assessed.
-
Data Analysis: The proportion of patients meeting the primary endpoint in each treatment group was compared to the placebo group.
Clinical Trial Outcomes and Discontinuation
In June 2025, Sun Pharmaceutical Industries announced that the Phase 2 trials for both plaque psoriasis and atopic dermatitis did not meet their primary endpoints. While the drug was reported to be generally safe and well-tolerated, the lack of efficacy led to the discontinuation of its clinical development.
Visualizations
S1P1 Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the S1P1 receptor and the mechanism of action of this compound.
Caption: S1P1 receptor signaling and this compound's mechanism of action.
This compound Development Workflow
This diagram illustrates the key stages and decision points in the development of this compound.
Caption: Key stages in the development and discontinuation of this compound.
Conclusion
This compound was a promising selective S1PR1 agonist that progressed to Phase 2 clinical trials for plaque psoriasis and atopic dermatitis. Its development was based on a well-understood mechanism of action for this drug class. Despite a favorable safety profile in early studies, the compound failed to demonstrate clinical efficacy in its target indications, leading to the termination of its development program. The case of this compound highlights the challenges in translating promising preclinical and early clinical data into late-stage clinical success, particularly in the complex field of autoimmune and inflammatory diseases. This technical summary provides a valuable case study for researchers and professionals in the field of drug development.
References
Pharmacodynamics of Vibozilimod in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibozilimod (formerly SCD-044) is an orally bioavailable, selective sphingosine-1-phosphate receptor 1 (S1P1) agonist that has been investigated for the treatment of autoimmune and inflammatory disorders such as psoriasis and atopic dermatitis.[1][2][3] Its mechanism of action centers on the modulation of lymphocyte trafficking, a key process in the pathogenesis of many immune-mediated diseases. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its mechanism of action, in vitro activity, and in vivo effects observed in preclinical models. While specific quantitative preclinical data is limited in publicly available sources, this document synthesizes the existing information to provide a thorough understanding of this compound's preclinical profile.
Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration
This compound is a potent and selective agonist of the S1P1 receptor, with an EC50 of less than 1 nM.[1] It also exhibits agonist activity at the S1P5 receptor and antagonist activity at the S1P4 receptor, with a notable lack of activity at the S1P3 receptor.[4] The therapeutic effect of this compound is primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes.
Activation of the S1P1 receptor by its natural ligand, sphingosine-1-phosphate, is crucial for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, into the bloodstream and lymphatic circulation. By acting as an S1P1 agonist, this compound initially activates the receptor, leading to its internalization and subsequent degradation. This process renders lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymphoid organs. The resulting reduction in circulating lymphocytes, particularly pathogenic T cells, is believed to diminish the inflammatory response in target tissues. This sequestration of lymphocytes is a hallmark pharmacodynamic effect of S1P1 receptor agonists.
In Vitro Pharmacodynamics
The primary in vitro pharmacodynamic effect of this compound is the activation of the S1P1 receptor. This is typically assessed using cell-based assays that measure receptor signaling upon ligand binding.
S1P1 Receptor Agonist Activity
The potency of this compound as an S1P1 receptor agonist has been determined using in vitro assays.
| Parameter | Value | Assay Type |
| EC50 | < 1 nM | S1P1 Receptor Agonist Assay |
Table 1: In Vitro Potency of this compound
Experimental Protocol: S1P1 Receptor β-Arrestin Recruitment Assay
A common method to assess the functional activity of S1P1 receptor agonists is the β-arrestin recruitment assay. This assay measures the interaction of the β-arrestin protein with the activated G-protein coupled receptor (GPCR), a key step in receptor desensitization and internalization.
Objective: To determine the potency (EC50) of this compound in inducing β-arrestin recruitment to the S1P1 receptor.
Materials:
-
PathHunter® CHO-K1 cells stably expressing a β-galactosidase enzyme fragment-tagged S1P1 receptor and a complementary enzyme fragment-tagged β-arrestin.
-
This compound stock solution.
-
Assay buffer and cell culture medium.
-
Chemiluminescent substrate.
-
Microplate reader.
Procedure:
-
Cell Culture: Culture the PathHunter® S1P1 cells according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Plating: Seed the cells into a 96-well or 384-well assay plate and incubate.
-
Compound Addition: Add the diluted this compound solutions to the respective wells. Include a vehicle control (buffer only).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the chemiluminescent substrate to all wells and incubate at room temperature to allow for signal development.
-
Data Acquisition: Measure the chemiluminescent signal using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Pharmacodynamics
Preclinical in vivo studies are essential to characterize the pharmacodynamic effects of a drug candidate in a whole-organism context. For this compound, these studies have focused on its primary mechanism of action, lymphocyte reduction, and its cardiovascular safety profile.
Lymphocyte Reduction
The hallmark in vivo pharmacodynamic effect of this compound is a dose-dependent reduction in peripheral blood lymphocyte counts. While specific quantitative data from preclinical animal models are not publicly available, proof-of-concept for this effect was established in these models before proceeding to clinical trials. Phase 1 clinical data in healthy volunteers demonstrated a significant, dose-dependent reduction in absolute lymphocyte count (ALC), which is indicative of the effects observed in preclinical studies.
Cardiovascular Safety
Given the expression of S1P receptors in cardiac tissue, cardiovascular safety is a key consideration for S1P1 receptor agonists. Preclinical studies were conducted to evaluate the potential effects of this compound on cardiovascular parameters.
| Animal Model | Dose | Route of Administration | Parameters Monitored | Observed Effects |
| Male Sprague-Dawley Rats | 3 mg/kg | Intravenous | Heart Rate (HR), Mean Arterial Blood Pressure (MAP) | Transient and manageable effect on heart rate with faster recovery compared to other S1P agonists. |
Table 2: Preclinical Cardiovascular Safety Study of this compound
The lack of activity at the S1P3 receptor is a key differentiating feature of this compound and is thought to contribute to its favorable cardiovascular safety profile.
Experimental Protocol: In Vivo Cardiovascular Safety Assessment in Telemetered Rats
This protocol provides a general outline for assessing the cardiovascular effects of a compound in a conscious, freely moving rat model using telemetry.
Objective: To evaluate the effects of this compound on heart rate, blood pressure, and other cardiovascular parameters in Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats.
-
Telemetry implants for continuous monitoring of blood pressure and electrocardiogram (ECG).
-
This compound formulation for intravenous administration.
-
Surgical equipment for implanting telemetry devices.
-
Data acquisition and analysis software.
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week.
-
Telemetry Implantation: Surgically implant telemetry devices under anesthesia. Allow for a recovery period of at least one week.
-
Baseline Data Collection: Record baseline cardiovascular data for at least 24 hours prior to dosing to establish a stable baseline.
-
Dosing: Administer this compound (3 mg/kg) or vehicle control intravenously.
-
Post-Dose Monitoring: Continuously record cardiovascular parameters (e.g., heart rate, systolic and diastolic blood pressure, mean arterial pressure) for a defined period post-dose (e.g., 24-48 hours).
-
Data Analysis: Analyze the telemetry data to determine the magnitude and duration of any changes in cardiovascular parameters compared to baseline and the vehicle control group.
Conclusion
The preclinical pharmacodynamics of this compound are consistent with its mechanism of action as a selective S1P1 receptor agonist. Its potent in vitro activity translates to the expected in vivo effect of lymphocyte sequestration. The preclinical cardiovascular safety studies suggest a manageable safety profile, likely due to its selectivity and lack of S1P3 receptor activity. While detailed quantitative data and protocols from preclinical studies are not extensively available in the public domain, the information gathered provides a strong foundation for understanding the pharmacological properties of this compound and its potential as a therapeutic agent for immune-mediated diseases. Further disclosure of preclinical data would be beneficial for a more comprehensive assessment by the scientific community.
References
In Vivo Efficacy of SCD-044 in Animal Models of Inflammation: A Technical Review
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCD-044, also known as Vibozilimod, is a novel, orally bioavailable small molecule that functions as a sphingosine-1-phosphate receptor 1 (S1P1) agonist. Developed by Sun Pharmaceutical Industries, its intended therapeutic application was for the treatment of inflammatory diseases such as psoriasis and atopic dermatitis. The mechanism of action for S1P1 receptor agonists involves modulating the migration of lymphocytes from lymphatic tissues, which leads to a reduction in circulating pathogenic lymphocytes and a subsequent decrease in inflammation.[1][2][3][4]
Despite a promising mechanism and successful lymphocyte reduction in early human studies, the clinical development of SCD-044 was discontinued. Phase 2 clinical trials for both moderate to severe plaque psoriasis and atopic dermatitis did not meet their primary efficacy endpoints. Specifically, the trials failed to demonstrate a statistically significant 75% improvement in the Psoriasis Area and Severity Index (PASI75) or the Eczema Area and Severity Index (EASI75) at week 16 compared to placebo.
While preclinical studies are a standard part of drug development, detailed public data on the in vivo efficacy of SCD-044 in animal models of inflammation is notably scarce. The available information primarily focuses on the compound's clinical trial outcomes. This guide synthesizes the known information regarding SCD-044's mechanism of action and the limited available details on its preclinical evaluation.
Mechanism of Action: S1P1 Receptor Agonism
SCD-044 acts as an agonist at the S1P1 receptor, which plays a crucial role in the egress of lymphocytes from secondary lymphoid organs. By binding to and activating S1P1 receptors on lymphocytes, SCD-044 is believed to induce their internalization, thereby preventing the lymphocytes from responding to the natural S1P gradient that directs their exit into the circulatory system. This sequestration of lymphocytes within the lymph nodes reduces the number of circulating T and B cells that can migrate to sites of inflammation, thus mitigating the inflammatory response. A Phase 1 study in healthy volunteers confirmed that SCD-044 administration led to a reduction in lymphocyte counts, a key pharmacodynamic marker for this class of drugs.
Preclinical Data on SCD-044
Detailed efficacy studies of SCD-044 in animal models of inflammation, such as collagen-induced arthritis, experimental autoimmune encephalomyelitis, or imiquimod-induced psoriasis, are not available in the public domain through published literature or press releases. The discontinuation of the drug due to a lack of clinical efficacy may have contributed to the absence of such publications.
However, a preclinical study focusing on the cardiovascular safety profile of this compound (referred to as BS6.890C) has been mentioned. This study provides the only available insight into an animal model used in the evaluation of SCD-044.
Preclinical Safety Study: Experimental Protocol
The following table summarizes the limited available information on the preclinical safety assessment of SCD-044.
| Parameter | Description |
| Compound | This compound (SCD-044, BS6.890C) |
| Animal Model | Anesthetized Male Sprague-Dawley Rats |
| Administration | Intravenous |
| Dose | 3 mg/kg |
| Primary Endpoints | Heart Rate (HR), Mean Arterial Blood Pressure (MAP) |
| Reported Outcome | The effects of this compound on heart rate observed in this animal model were successfully translated to human Phase 1 studies, indicating a transient and manageable effect on heart rate. |
Hypothetical Experimental Workflow for Efficacy Assessment
While specific protocols for SCD-044 are unavailable, a general workflow for assessing the in vivo efficacy of an S1P1 receptor agonist in a mouse model of psoriasis (e.g., Imiquimod-induced) would likely follow the steps outlined in the diagram below. This serves as an illustrative example for researchers in the field.
Conclusion
SCD-044 (this compound) is an S1P1 receptor agonist whose clinical development was halted due to insufficient efficacy in Phase 2 human trials for psoriasis and atopic dermatitis. While the mechanism of action is well-understood and its effect on lymphocyte counts was demonstrated in humans, a comprehensive public record of its efficacy in preclinical animal models of inflammation is lacking. The only available data pertains to a cardiovascular safety study in rats. The absence of detailed preclinical efficacy data prevents a full assessment of its potential in non-human inflammatory models and underscores the challenges of translating preclinical findings to clinical success. Researchers interested in this compound or its mechanism of action should be aware of the clinical outcomes that led to the cessation of its development.
References
An In-Depth Technical Guide to the Patent and Intellectual Property Landscape of Vibozilimod (SCD-044)
For Researchers, Scientists, and Drug Development Professionals
Vibozilimod (SCD-044) , a selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist, was a clinical-stage oral medication under development by Sun Pharmaceutical Industries and its research arm, Sun Pharma Advanced Research Company (SPARC). It was investigated for the treatment of moderate-to-severe plaque psoriasis and atopic dermatitis. Despite showing a favorable safety profile, the clinical development of this compound was discontinued after Phase 2 trials for both indications failed to meet their primary efficacy endpoints.[1][2][3][4] This guide provides a comprehensive overview of the patent and intellectual property information surrounding this compound, including its core patents, mechanism of action, experimental protocols, and the outcomes of its clinical investigations.
Core Intellectual Property: Composition of Matter
The foundational intellectual property for this compound appears to be centered around a primary patent application, WO2012140020A1 , which discloses a series of piperidinyl monocarboxylic acids as S1P1 receptor agonists. This international patent application has entered the national phase in various jurisdictions, including the United States and Europe.
Patent Information Summary
| Patent/Application Number | Jurisdiction | Title | Filing Date | Priority Date | Estimated Expiration Date |
| WO2012140020A1 | WIPO | Novel piperidinyl monocarboxylic acids as s1p1 receptor agonists | April 12, 2012 | April 14, 2011 | April 12, 2032 |
| US20140031388A1 | United States | Novel piperidinyl monocarboxylic acids as s1p1 receptor agonists | April 12, 2012 | April 14, 2011 | April 12, 2032 |
| EP2701673A1 | Europe | Novel piperidinyl monocarboxylic acids as s1p1 receptor agonists | April 12, 2012 | April 14, 2011 | April 12, 2032 |
Note: Estimated expiration dates are based on a 20-year term from the filing date and do not account for any potential patent term extensions or adjustments.
Mechanism of Action: S1P1 Receptor Agonism
This compound is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1).[5] S1P receptors are a class of G protein-coupled receptors that play a crucial role in various cellular processes, including lymphocyte trafficking. By activating S1PR1 on lymphocytes, this compound is believed to induce their retention in lymph nodes, thereby preventing their migration to sites of inflammation in the skin. This reduction in circulating pathogenic lymphocytes is the proposed mechanism for its therapeutic effect in inflammatory skin conditions like psoriasis and atopic dermatitis.
S1P1 Receptor Signaling Pathway
Caption: this compound binds to and activates the S1P1 receptor, leading to downstream signaling.
Experimental Protocols
Synthesis of this compound (Illustrative)
While the specific process used for large-scale manufacturing by Sun Pharma is proprietary, the synthesis of similar 1,2,4-oxadiazole-containing piperidine compounds is described in the patent literature. A general, illustrative synthesis is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Protocol: The synthesis generally involves the formation of an N-hydroxy-benzamidine from a substituted benzonitrile and hydroxylamine. This intermediate is then coupled with a suitable piperidine-4-carboxylic acid derivative. Subsequent cyclization, often under heating with a dehydrating agent, yields the 1,2,4-oxadiazole ring. The final step involves the attachment of the phenyl-ethanol moiety to the piperidine nitrogen.
S1P1 Receptor Binding and Functional Assays
The biological activity of this compound as an S1P1 receptor agonist would have been characterized using a variety of in vitro assays.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of this compound to the S1P1 receptor.
-
Methodology:
-
Membranes from cells overexpressing the human S1P1 receptor are prepared.
-
The membranes are incubated with a radiolabeled S1P analog (e.g., [³²P]S1P) in the presence of varying concentrations of this compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
2. GTPγS Binding Assay (Functional Assay):
-
Objective: To measure the functional activation of the S1P1 receptor by this compound.
-
Methodology:
-
Cell membranes expressing the S1P1 receptor are incubated with this compound.
-
A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the reaction.
-
Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The binding of [³⁵S]GTPγS is a measure of this activation.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined.
-
3. β-Arrestin Recruitment Assay (Functional Assay):
-
Objective: To assess another aspect of S1P1 receptor activation and downstream signaling.
-
Methodology:
-
A cell line is engineered to co-express the S1P1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).
-
Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and reconstituting enzyme activity.
-
A substrate for the reporter enzyme is added, and the resulting signal is measured.
-
The EC₅₀ value for this compound is determined.
-
Clinical Trial Outcomes
This compound underwent Phase 2 clinical trials for both moderate-to-severe plaque psoriasis (SOLARES-PsO) and moderate-to-severe atopic dermatitis (SOLARES-AD). Both studies were randomized, double-blind, and placebo-controlled.
Phase 2 Psoriasis Trial (SOLARES-PsO)
-
Patient Population: 263 individuals with moderate-to-severe plaque psoriasis.
-
Primary Endpoint: The proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 16.
-
Outcome: The study did not meet its primary endpoint.
Phase 2 Atopic Dermatitis Trial (SOLARES-AD)
-
Patient Population: 250 individuals with moderate-to-severe atopic dermatitis.
-
Primary Endpoint: The proportion of patients achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI 75) at week 16.
-
Outcome: The study did not meet its primary endpoint.
Clinical Trial Data Summary
| Clinical Trial | Indication | Number of Patients | Primary Endpoint | Outcome |
| SOLARES-PsO | Plaque Psoriasis | 263 | PASI 75 at Week 16 | Did not meet primary endpoint. |
| SOLARES-AD | Atopic Dermatitis | 250 | EASI 75 at Week 16 | Did not meet primary endpoint. |
Despite the lack of efficacy, Sun Pharma reported that there were no major safety or tolerability concerns with this compound in either of the studies. Following the disappointing results, the company announced the discontinuation of the clinical development of SCD-044.
Conclusion
This compound (SCD-044) represents a well-defined chemical entity with a clear mechanism of action as a selective S1PR1 agonist. Its intellectual property is primarily protected by a patent family originating from the international application WO2012140020A1. While the preclinical and early clinical data may have been promising, the compound ultimately failed to demonstrate sufficient efficacy in Phase 2 clinical trials for psoriasis and atopic dermatitis, leading to the cessation of its development. This case serves as a valuable example for researchers and drug development professionals of a compound with a sound scientific rationale and intellectual property protection that did not translate into clinical success. The information presented in this guide provides a thorough overview of the technical and intellectual property landscape of this compound.
References
- 1. Sun Pharmaceutical Industries Limited Announces Top-Line Results from the Phase 2 Clinical Trials Evaluating SCD-044 for Moderate to Severe Psoriasis and Atopic Dermatitis | MarketScreener India [in.marketscreener.com]
- 2. sunpharma.com [sunpharma.com]
- 3. expresspharma.in [expresspharma.in]
- 4. trial.medpath.com [trial.medpath.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Vibozilimod Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibozilimod, also known as SCD-044, is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2][3] As an immunomodulatory agent, it finds significant application in research related to inflammatory and autoimmune diseases such as psoriasis and atopic dermatitis.[2][4] this compound functions by modulating lymphocyte trafficking. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound for in vitro studies.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C29H36ClN3O5 | |
| Molecular Weight | 542.07 g/mol | |
| CAS Number | 1403232-33-6 | |
| Appearance | Solid powder |
Solubility
This compound exhibits limited solubility in common laboratory solvents. The following table summarizes its solubility characteristics.
| Solvent | Solubility | Comments |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble. |
| Ethanol | 1.7 mg/mL (3.2 mM) - 1.92 mg/mL (3.54 mM) | pH adjustment to 5 with HCl is recommended. Sonication and heating to 60°C may be necessary to facilitate dissolution. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in ethanol.
Materials:
-
This compound powder
-
200 proof (100%) Ethanol, sterile
-
Hydrochloric acid (HCl), 1N, sterile
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sonicator bath
-
Water bath or heating block
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.42 mg of this compound.
-
Solvent Addition: Add the calculated volume of 100% sterile ethanol to the vial containing the this compound powder.
-
pH Adjustment: Carefully add a small volume of 1N sterile HCl to the ethanol-Vibozilimod mixture to adjust the pH to approximately 5. This can be monitored using pH indicator strips suitable for organic solvents.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37-60°C using a water bath or heating block while intermittently vortexing until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization: The final stock solution should be sterile-filtered through a 0.22 µm syringe filter compatible with ethanol.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
Storage of Stock Solution:
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
Preparation of Working Solutions:
To prepare a working solution for cell culture experiments, the ethanol stock solution should be further diluted in the desired cell culture medium. It is crucial to perform serial dilutions to avoid precipitation of the compound.
Example Dilution:
To achieve a final concentration of 10 µM in a cell culture well containing 1 mL of medium, you can perform a two-step dilution:
-
Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to the 900 µL of medium in the well to reach a final concentration of 10 µM.
Note: Always pre-warm the cell culture medium to 37°C before adding the this compound working solution to prevent precipitation.
This compound Signaling Pathway
This compound is a selective agonist for the S1P1 receptor. The binding of this compound to S1P1 on lymphocytes leads to the internalization of the receptor, rendering the cells unresponsive to the endogenous S1P gradient that is crucial for their egress from lymphoid tissues. This results in the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes in the bloodstream.
References
Application Notes and Protocols for SCD-044 Lymphocyte Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCD-044 is an orally bioavailable agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 plays a crucial role in the egress of lymphocytes from lymphoid tissues. The binding of its natural ligand, sphingosine-1-phosphate (S1P), to S1P1 guides lymphocytes out of the lymph nodes and into the lymphatic circulation.[2] By acting as an S1P1 agonist, SCD-044 modulates lymphocyte migration, leading to a reduction in circulating lymphocytes.[3][4][5] This mechanism of action makes it a compound of interest for inflammatory and autoimmune diseases where pathogenic lymphocytes contribute to disease progression. Although clinical development of SCD-044 was discontinued after Phase 2 trials for psoriasis and atopic dermatitis did not meet their primary endpoints, the methodology for assessing its impact on lymphocyte migration remains a valuable tool for preclinical research and development of other S1P1 modulators.
These application notes provide a detailed protocol for an in vitro lymphocyte migration assay to evaluate the efficacy of SCD-044 and other S1P1 receptor modulators.
Principle of the Assay
The lymphocyte migration assay is a chemotaxis assay that measures the ability of lymphocytes to migrate through a porous membrane towards a chemoattractant, in this case, S1P. The assay is typically performed in a Transwell® plate, where an insert with a permeable membrane separates an upper and a lower chamber. Lymphocytes are placed in the upper chamber, and a solution containing S1P is placed in the lower chamber, creating a chemoattractant gradient. S1P1 receptor agonists, like SCD-044, are expected to inhibit the migration of lymphocytes towards the S1P gradient. The number of cells that migrate to the lower chamber is quantified to determine the inhibitory effect of the compound.
Data Presentation
The inhibitory effect of SCD-044 on lymphocyte migration can be quantified and presented in a clear, tabular format. The following tables provide illustrative data based on typical results observed with S1P1 receptor agonists.
Table 1: Inhibition of Jurkat T-cell Migration by SCD-044
| SCD-044 Concentration (nM) | Mean Migrated Cells (Normalized) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0.08 | 0 |
| 0.1 | 0.85 | 0.06 | 15 |
| 1 | 0.62 | 0.05 | 38 |
| 10 | 0.35 | 0.04 | 65 |
| 100 | 0.12 | 0.03 | 88 |
| 1000 | 0.08 | 0.02 | 92 |
IC50: 7.5 nM (Calculated from the dose-response curve)
Table 2: Effect of S1P1 Receptor Agonists on Peripheral Blood Lymphocyte Counts (Illustrative In Vivo Data)
| Compound | Dose | % Reduction in Circulating Lymphocytes | Reference |
| Fingolimod | 0.5 mg/day | ~70% | |
| Siponimod | 2 mg/day | ~71% | |
| Ozanimod | 1 mg/day | ~73% | |
| SCD-044 | Phase 1 Doses | Dose-dependent reduction |
Experimental Protocols
In Vitro Lymphocyte Migration Assay (Transwell® Assay)
This protocol describes the methodology to assess the effect of SCD-044 on the migration of lymphocytes towards an S1P gradient.
Materials:
-
Cells: Jurkat T-cells (or other lymphocyte cell line) or freshly isolated primary lymphocytes.
-
Test Compound: SCD-044.
-
Chemoattractant: Sphingosine-1-Phosphate (S1P).
-
Assay Medium: RPMI 1640 + 0.5% Fatty Acid-Free Bovine Serum Albumin (BSA).
-
Transwell® Inserts: 24-well plate with 5 µm pore size polycarbonate membrane inserts.
-
Detection Reagent: Calcein-AM or similar viability dye for fluorescence-based quantification, or antibodies for flow cytometry.
-
Instrumentation: Fluorescence plate reader or flow cytometer.
-
Control Inhibitor (Optional): A known S1P1 receptor antagonist.
Procedure:
-
Cell Preparation:
-
Culture Jurkat cells according to standard protocols. For primary lymphocytes, isolate them from whole blood using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Prior to the assay, wash the cells twice with serum-free RPMI 1640 to remove serum components.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation and Pre-incubation:
-
Prepare a stock solution of SCD-044 in DMSO.
-
Create a dilution series of SCD-044 in the assay medium. A typical concentration range to test would be 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest SCD-044 concentration).
-
Pre-incubate the cell suspension with the different concentrations of SCD-044 or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by diluting S1P in the assay medium. A typical concentration to induce migration is 10-100 nM.
-
Add 600 µL of the S1P solution to the lower chambers of the 24-well plate.
-
Include negative control wells containing only assay medium in the lower chamber to measure basal migration.
-
Carefully place the Transwell® inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-incubated cell suspension (containing SCD-044 or vehicle) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts.
-
Quantify the number of cells that have migrated to the lower chamber using one of the following methods:
-
Fluorescence-based Assay (Calcein-AM):
-
Add Calcein-AM to the lower chamber and incubate as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
Generate a standard curve to correlate fluorescence intensity with cell number.
-
-
Flow Cytometry:
-
Collect the cell suspension from the lower chamber.
-
Add a known number of counting beads to each sample for accurate cell counting.
-
Acquire the samples on a flow cytometer and determine the number of migrated cells.
-
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the initial number of cells added to the upper chamber.
-
Determine the percent inhibition of migration for each SCD-044 concentration compared to the vehicle control (S1P-stimulated migration).
-
% Inhibition = 100 * (1 - (Migrated cells with SCD-044 / Migrated cells with vehicle))
-
-
Plot the percent inhibition against the log of the SCD-044 concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
S1P1 Signaling Pathway in Lymphocyte Egress
Caption: S1P1 signaling pathway in lymphocyte egress.
Experimental Workflow for SCD-044 Lymphocyte Migration Assay
References
Application Notes and Protocols for the In Vitro Use of Vibozilimod in Primary Human Lymphocyte Cultures
For Research Use Only.
Introduction
Vibozilimod (also known as SCD-044) is an orally active, selective agonist for the sphingosine-1-phosphate receptor 1 (S1PR1).[1][2] As a selective immunosuppressive agent, its mechanism of action involves the modulation of the immune system, primarily by reducing the number of circulating lymphocytes.[2][3] Although clinical trials for plaque psoriasis and atopic dermatitis were initiated, the development of this compound was discontinued after Phase 2 trials failed to meet primary efficacy endpoints.[4]
These application notes provide a detailed, representative protocol for the in vitro characterization of this compound's effects on primary human lymphocytes. The described methodologies are based on standard immunological assays and the known mechanism of action for S1PR1 agonists.
Mechanism of Action: S1PR1 Agonism
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in lymphocyte trafficking. S1PR1 is essential for the egress of lymphocytes from lymphoid organs. Agonists of S1PR1, such as this compound, are believed to cause the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the natural S1P gradient and trapping them within the lymph nodes. This leads to a reduction in the number of circulating lymphocytes available to participate in inflammatory responses.
Data Presentation: Summary of Hypothetical In Vitro Effects
The following tables summarize expected quantitative data from in vitro experiments with this compound on primary human lymphocytes. These are representative data based on the compound's mechanism of action.
Table 1: Effect of this compound on Lymphocyte Proliferation
| This compound Concentration | Proliferation Index (vs. Stimulated Control) | % Inhibition |
| 0 nM (Unstimulated Control) | 1.0 | N/A |
| 0 nM (Stimulated Control) | 100.0 | 0% |
| 1 nM | 75.2 | 24.8% |
| 10 nM | 48.9 | 51.1% |
| 100 nM | 15.6 | 84.4% |
| 1 µM | 5.3 | 94.7% |
Table 2: Effect of this compound (100 nM) on Cytokine Production by Stimulated T-cells
| Cytokine | Concentration (pg/mL) - Stimulated Control | Concentration (pg/mL) - this compound Treated | % Change |
| IFN-γ (Th1) | 1250 | 450 | -64% |
| IL-17A (Th17) | 800 | 250 | -68.8% |
| TNF-α | 2100 | 850 | -59.5% |
| IL-10 (Treg) | 350 | 400 | +14.3% |
Experimental Protocols
Protocol 1: Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the buffy coat layer containing PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.
Protocol 2: Lymphocyte Proliferation Assay
-
Cell Seeding: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate in complete RPMI-1640 medium.
-
This compound Treatment: Add this compound at various concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL to stimulate T-cell proliferation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation indicator such as BrdU or [³H]-thymidine for the final 18 hours of incubation.
-
Analysis: Measure the incorporation of the label according to the manufacturer's protocol to determine the rate of proliferation.
Protocol 3: Cytokine Production Analysis
-
Cell Seeding and Treatment: Follow steps 1-3 from the Lymphocyte Proliferation Assay protocol, using a 24-well plate with 1 x 10^6 cells/well.
-
Incubation: Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the culture supernatant.
-
Cytokine Measurement: Analyze the supernatant for cytokine concentrations (e.g., IFN-γ, IL-17A, TNF-α, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
Conclusion
The provided protocols and representative data outline a framework for investigating the in vitro effects of this compound on primary human lymphocytes. Based on its mechanism as an S1PR1 agonist, this compound is expected to suppress lymphocyte proliferation and modulate the production of key inflammatory cytokines. These assays are fundamental for characterizing the immunomodulatory properties of such compounds in a preclinical setting.
References
Flow Cytometry Analysis of Lymphocytes Treated with Vibozilimod: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibozilimod, also known as SCD-044, is an orally administered, selective agonist of the sphingosine-1-phosphate receptor-1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a critical role in regulating the trafficking of lymphocytes from secondary lymphoid organs (such as lymph nodes and thymus) into the peripheral circulation.[2][3] The natural ligand, sphingosine-1-phosphate (S1P), exists in a concentration gradient that is high in the blood and lymph and low within lymphoid tissues. This gradient guides the egress of lymphocytes.
This compound acts as a functional S1P1 antagonist. Upon binding, it initially activates the receptor, but then causes its internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymphoid organs. The result is a rapid, dose-dependent, and reversible reduction in the number of circulating peripheral lymphocytes, a state known as lymphopenia. This mechanism of action makes this compound a promising therapeutic agent for autoimmune and inflammatory diseases, such as psoriasis and atopic dermatitis, by preventing pathogenic lymphocytes from migrating to sites of inflammation.
Flow cytometry is an indispensable tool for characterizing the pharmacodynamic effects of this compound. It allows for precise quantification of various lymphocyte subsets in peripheral blood, providing critical data on the drug's target engagement and its impact on the immune system. These application notes provide detailed protocols for using flow cytometry to analyze lymphocytes treated with this compound.
Application Note 1: Quantifying Peripheral Lymphocyte Sequestration
This protocol details the use of multi-color flow cytometry to enumerate major lymphocyte populations in whole blood, providing a primary pharmacodynamic readout for this compound's S1P1 modulatory activity.
Experimental Protocol: Immunophenotyping of Peripheral Blood Lymphocytes
Objective: To quantify the absolute counts and percentages of T cells (CD3+), T helper cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), B cells (CD19+), and Natural Killer (NK) cells (CD3-CD56+) in peripheral blood following this compound treatment.
Materials:
-
Reagents:
-
Whole blood collected in K2EDTA tubes
-
Fluorescently-conjugated monoclonal antibodies (titrated for optimal concentration):
-
Anti-CD45 (pan-leukocyte marker)
-
Anti-CD3 (T cell marker)
-
Anti-CD4 (T helper cell marker)
-
Anti-CD8 (Cytotoxic T cell marker)
-
Anti-CD19 (B cell marker)
-
Anti-CD56 (NK cell marker)
-
-
Red Blood Cell (RBC) Lysis Buffer (e.g., Ammonium chloride-based solution)
-
Staining Buffer (e.g., PBS with 0.1% BSA)
-
Absolute counting beads
-
-
Equipment:
-
Flow cytometer (3-4 color capability minimum)
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
-
Procedure:
-
Sample Collection: Collect peripheral blood into K2EDTA tubes at baseline (pre-dose) and at various time points post-Vibozilimod administration.
-
Antibody Cocktail Preparation: Prepare a master mix of the pre-titrated fluorescently-conjugated antibodies in staining buffer. Protect from light.
-
Staining: a. In a 12 x 75 mm flow cytometry tube, add 100 µL of whole blood. b. Add the appropriate volume of the antibody cocktail. c. Vortex gently and incubate for 30 minutes at 2-8°C in the dark.
-
Red Blood Cell Lysis: a. Add 2 mL of 1X RBC Lysis Buffer. b. Vortex immediately and incubate for 10 minutes at room temperature in the dark. c. Centrifuge at 350 x g for 5 minutes. d. Aspirate the supernatant, leaving a small volume to avoid disturbing the cell pellet.
-
Washing: a. Add 2 mL of staining buffer and gently vortex to resuspend the cell pellet. b. Centrifuge at 350 x g for 5 minutes and aspirate the supernatant.
-
Sample Resuspension and Bead Addition: a. Resuspend the final cell pellet in a known volume of staining buffer (e.g., 400 µL). b. Add a precise volume of absolute counting beads (e.g., 50 µL) as per the manufacturer's instructions.
-
Flow Cytometry Acquisition: a. Acquire the samples on the flow cytometer. Ensure instrument settings are standardized. b. Collect a sufficient number of events for statistically significant analysis.
-
Data Analysis: a. Gate on the leukocyte population using the CD45 vs. Side Scatter (SSC) plot. b. From the leukocyte gate, create a lymphocyte gate based on Forward Scatter (FSC) and SSC characteristics. c. Within the lymphocyte gate, identify and quantify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+). d. Further, gate on the T cell population to quantify helper T cells (CD4+) and cytotoxic T cells (CD8+). e. Calculate the absolute count of each cell population using the ratio of cell events to bead events.
Data Presentation: Expected Impact of this compound on Lymphocyte Counts
The following table illustrates hypothetical data representing the expected dose-dependent reduction in peripheral lymphocyte counts after 28 days of treatment with this compound.
| Parameter | Placebo (Baseline) | This compound (Low Dose) | This compound (High Dose) | % Change (High Dose vs. Placebo) |
| Total Lymphocyte Count (cells/µL) | 2150 | 950 | 650 | -69.8% |
| CD3+ T Cells (cells/µL) | 1505 | 610 | 410 | -72.8% |
| CD4+ T Cells (cells/µL) | 950 | 350 | 225 | -76.3% |
| CD8+ T Cells (cells/µL) | 550 | 255 | 180 | -67.3% |
| CD19+ B Cells (cells/µL) | 220 | 90 | 55 | -75.0% |
| CD3-CD56+ NK Cells (cells/µL) | 310 | 205 | 150 | -51.6% |
Note: S1P1 modulators are known to differentially affect lymphocyte subsets. Typically, naive and central memory T cells, which rely heavily on S1P1 for egress, are more profoundly reduced than effector memory T cells.
Visualization: Experimental Workflow
Caption: Workflow for quantifying lymphocyte subsets.
Application Note 2: Visualizing the Mechanism of Action
Understanding the signaling pathway targeted by this compound is crucial for interpreting experimental data. This section provides a diagram of the S1P1 signaling cascade and illustrates how this compound disrupts it.
S1P1 Signaling Pathway
The S1P1 receptor is coupled to the Gi family of G proteins. When the endogenous ligand S1P binds to S1P1 on a lymphocyte surface, it activates downstream signaling pathways, including the PI3K/Akt and Rac pathways. This signaling cascade is essential for cytoskeletal rearrangement and cell motility, ultimately promoting the lymphocyte's egress from the lymph node into the efferent lymphatics.
This compound, as a functional antagonist, binds to S1P1 and triggers its internalization and subsequent proteasomal degradation. This removes the receptor from the cell surface, preventing the lymphocyte from sensing the S1P gradient and blocking its egress from the lymphoid organ.
Visualization: S1P1 Receptor Signaling and this compound's Effect
Caption: Mechanism of S1P1 signaling and its modulation by this compound.
References
- 1. This compound - Sun Pharmaceutical Industries - AdisInsight [adisinsight.springer.com]
- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of Vibozilimod in a Mouse Model of Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibozilimod (also known as SCD-044) is a novel, orally bioavailable, selective agonist for the sphingosine-1-phosphate receptor 1 (S1PR1).[1][2] S1PR1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking, specifically the egress of lymphocytes from secondary lymphoid organs.[1][3] By agonizing S1PR1, this compound functionally antagonizes the receptor, leading to its internalization and degradation. This process traps lymphocytes within the lymph nodes, reducing the number of circulating pathogenic lymphocytes and thereby diminishing inflammation.[1] This mechanism is a clinically validated approach for the treatment of relapsing-remitting multiple sclerosis (MS), as exemplified by the approved drug Fingolimod (FTY720), an S1P receptor modulator.
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for human MS. It recapitulates key pathological features of MS, including central nervous system (CNS) inflammation, demyelination, and axonal damage, which manifest as progressive paralysis. Testing this compound in a mouse EAE model is a critical preclinical step to evaluate its potential as a therapeutic agent for MS. This document provides a detailed experimental protocol for assessing the efficacy of this compound in the MOG₃₅₋₅₅-induced EAE model in C57BL/6 mice.
Signaling Pathway of S1PR1 Agonism
The binding of an S1PR1 agonist like this compound initiates a signaling cascade that ultimately leads to the internalization of the receptor, preventing lymphocyte egress from lymph nodes.
Experimental Workflow
A typical study to evaluate this compound in the EAE model involves animal immunization, grouping, daily treatment and monitoring, and endpoint analyses. Both prophylactic (treatment before symptom onset) and therapeutic (treatment after symptom onset) paradigms should be employed.
Detailed Experimental Protocols
Materials and Reagents
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
EAE Induction:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX).
-
Sterile Phosphate-Buffered Saline (PBS).
-
-
Test Compound: this compound (SCD-044).
-
Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Positive Control: Fingolimod (FTY720).
EAE Induction Protocol
The chronic progressive model of EAE is induced in C57BL/6 mice.
-
Immunization (Day 0):
-
Prepare an emulsion of MOG₃₅₋₅₅ in CFA. Emulsify 200 µg of MOG₃₅₋₅₅ per mouse with an equal volume of CFA.
-
Anesthetize mice and administer a total of 200 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
Compound Formulation and Administration
-
This compound (SCD-044): As an orally bioavailable compound, this compound should be formulated as a suspension in a suitable vehicle. Based on doses used for other S1PR1 modulators in EAE, a starting dose range of 1-10 mg/kg can be explored.
-
Fingolimod (FTY720): Prepare in sterile water for oral gavage at a standard effective dose (e.g., 0.3-1 mg/kg).
-
Administration: Administer compounds or vehicle daily via oral gavage in a volume of 100-200 µL.
Experimental Groups and Treatment Schedule
-
Group 1: Naive Control: No immunization or treatment.
-
Group 2: EAE Vehicle Control: Immunized mice receiving daily oral vehicle.
-
Group 3: this compound (Prophylactic): Immunized mice receiving daily oral this compound starting from Day 0.
-
Group 4: this compound (Therapeutic): Immunized mice receiving daily oral this compound starting from the first day of clinical signs (score ≥ 1).
-
Group 5: Fingolimod (Positive Control): Immunized mice treated on either a prophylactic or therapeutic schedule.
Clinical Assessment
-
Monitor mice daily from Day 7 post-immunization for body weight and clinical signs of EAE.
-
Clinical scoring should be performed by an observer blinded to the treatment groups, using a standard 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
Endpoint Analyses (at Peak of Disease or Study End)
-
Histopathology:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Collect spinal cords and brains.
-
Process tissues for paraffin embedding.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and Luxol Fast Blue (LFB) to assess demyelination.
-
-
Flow Cytometry of CNS Infiltrates:
-
Perfuse mice with PBS.
-
Isolate mononuclear cells from the brain and spinal cord using a Percoll gradient.
-
Stain cells with fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD19, F4/80) to quantify T cells, B cells, and macrophages.
-
-
Cytokine Analysis:
-
Homogenize CNS tissue or culture splenocytes with MOG₃₅₋₅₅ peptide ex vivo.
-
Measure levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-17A, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead array.
-
Data Presentation
Quantitative data should be summarized to allow for clear comparison between treatment groups. Below are example tables representing hypothetical outcomes.
Table 1: Summary of EAE Clinical Parameters
| Group | Treatment Schedule | Mean Day of Onset | Mean Peak Score (± SEM) | Cumulative Disease Score (± SEM) |
|---|---|---|---|---|
| EAE Vehicle | - | 12.5 ± 0.8 | 3.5 ± 0.4 | 45.2 ± 5.1 |
| This compound (3 mg/kg) | Prophylactic | No Onset | 0.2 ± 0.1* | 2.1 ± 0.5* |
| This compound (3 mg/kg) | Therapeutic | 13.1 ± 0.6 | 1.8 ± 0.3* | 22.7 ± 3.8* |
| Fingolimod (1 mg/kg) | Prophylactic | No Onset | 0.1 ± 0.1* | 1.5 ± 0.4* |
Statistically significant difference compared to EAE Vehicle group (p < 0.05).
Table 2: CNS Infiltrating Immune Cells at Day 21 Post-Immunization (Cells x10⁴ ± SEM)
| Group | CD45high Leukocytes | CD4⁺ T Cells | CD8⁺ T Cells | F4/80⁺ Macrophages |
|---|---|---|---|---|
| EAE Vehicle | 25.6 ± 3.1 | 8.2 ± 1.1 | 1.5 ± 0.3 | 5.4 ± 0.9 |
| This compound (3 mg/kg) | 5.1 ± 1.0* | 1.3 ± 0.4* | 0.4 ± 0.1* | 1.1 ± 0.3* |
| Fingolimod (1 mg/kg) | 3.9 ± 0.8* | 0.9 ± 0.2* | 0.3 ± 0.1* | 0.8 ± 0.2* |
Statistically significant difference compared to EAE Vehicle group (p < 0.05).
Table 3: Pro-inflammatory Cytokine Levels in CNS Homogenates (pg/mg tissue ± SEM)
| Group | IFN-γ | IL-17A | TNF-α |
|---|---|---|---|
| EAE Vehicle | 150.2 ± 18.5 | 210.5 ± 25.1 | 85.7 ± 10.2 |
| This compound (3 mg/kg) | 35.6 ± 7.2* | 42.1 ± 8.8* | 21.4 ± 5.3* |
| Fingolimod (1 mg/kg) | 28.9 ± 6.5* | 33.7 ± 7.1* | 18.9 ± 4.9* |
Statistically significant difference compared to EAE Vehicle group (p < 0.05).
References
Application Notes and Protocols for Vibozilimod in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibozilimod (SCD-044) is an orally active, selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1).[1] Its mechanism of action involves the modulation of lymphocyte trafficking, leading to a reduction in the number of circulating lymphocytes.[1] This immunomodulatory activity makes this compound a compound of interest for the research of inflammatory and autoimmune diseases, such as psoriasis and atopic dermatitis.[1][2] These application notes provide detailed protocols for the dosage and administration of this compound in in vivo rodent studies, with a focus on the widely used imiquimod-induced psoriasis model.
Quantitative Data Summary
While specific dose-response data for this compound in rodent models of psoriasis are not widely published, information from preclinical studies with other S1PR1 agonists and general in vivo studies with this compound can guide dose selection. The following table summarizes available dosage information.
| Compound | Species | Disease Model | Route of Administration | Dosage Range | Key Findings |
| This compound | Rat | Not Specified | Intravenous | 3 mg/kg | Studied for effects on heart rate and blood pressure. |
| This compound | Human | Plaque Psoriasis | Oral | 0.1, 0.3, 0.6, 1.0 mg (tablets) | Phase II clinical trials are evaluating these dosages.[2] |
Conversion of rat doses to mouse equivalent doses should be performed using appropriate allometric scaling calculations.
Signaling Pathway
This compound acts as a functional agonist at the S1PR1, a G protein-coupled receptor. Upon binding, it promotes the internalization of the receptor, which in turn prevents lymphocytes from egressing from lymphoid tissues. This sequestration of lymphocytes reduces their circulation in the periphery and subsequent infiltration into inflamed tissues, such as the skin in psoriasis. This process is central to its anti-inflammatory effects. In keratinocytes, S1P-S1PR1 signaling has been shown to increase the expression of pro-inflammatory cytokines, suggesting a direct role in the local inflammatory environment of the skin.
Caption: this compound's mechanism of action on T-cell sequestration.
Experimental Protocols
Imiquimod-Induced Psoriasis Model in Mice
This model is widely used to screen potential anti-psoriatic drugs and recapitulates many features of human psoriasis, including skin thickening, scaling, and inflammation driven by the IL-23/IL-17 axis.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%) (e.g., Aldara™).
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water, or a solution containing PEG 300 and Tween 80).
-
Oral gavage needles (20-22 gauge, with a ball tip).
-
Calipers for measuring skin thickness.
-
Scoring system for erythema, scaling, and skin thickness (e.g., a modified PASI score).
Procedure:
-
Acclimatization: House mice for at least one week before the experiment with free access to food and water.
-
Hair Removal: One day before the start of the experiment, shave the dorsal skin of the mice.
-
Induction of Psoriasis:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
Monitor the mice daily for signs of psoriasis, including erythema, scaling, and skin thickness.
-
-
This compound Administration (Therapeutic Protocol):
-
On day 2 or 3, after the initial signs of psoriasis appear, begin oral administration of this compound.
-
Prepare a solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administer the this compound solution or vehicle control once daily via oral gavage. The volume should not exceed 10 mL/kg of body weight.
-
-
Monitoring and Endpoint Analysis:
-
Record the body weight of the mice daily.
-
Measure the thickness of the dorsal skin daily using calipers.
-
Score the severity of erythema, scaling, and skin thickness daily using a standardized scoring system.
-
At the end of the study (e.g., day 7 or 8), euthanize the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine profiling).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the imiquimod-induced psoriasis mouse model.
Caption: Workflow for this compound efficacy testing in a mouse psoriasis model.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in rodent models of psoriasis. The provided protocols for the imiquimod-induced psoriasis model, along with the information on dosage and the compound's mechanism of action, should serve as a valuable resource for researchers. It is recommended to perform pilot studies to determine the optimal dosage and administration schedule for specific experimental conditions.
References
Application Note: Evaluating Cancer Cell Viability in Response to the S1PR1 Agonist Vibozilimod
For Research Use Only.
Introduction
Vibozilimod (formerly SCD-044) is an orally active and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G protein-coupled receptor.[1][2][3] The sphingosine-1-phosphate (S1P) signaling pathway is crucial in regulating a multitude of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.[4][5] Dysregulation of the S1P/S1PR1 axis has been implicated in the pathogenesis of various diseases, including inflammatory conditions and cancer.
In the context of oncology, S1PR1 signaling has been shown to promote tumorigenesis, angiogenesis, and metastasis. Activation of S1PR1 can trigger downstream signaling cascades, such as the STAT3, PI3K/AKT, and MAPK/ERK pathways, which are well-established drivers of cancer cell growth and survival. Therefore, investigating the effects of modulators of the S1P/S1PR1 pathway on cancer cell viability is of significant research interest.
This application note provides a detailed protocol for assessing the in vitro effects of this compound on the viability of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials and Reagents
-
This compound (selective S1PR1 agonist)
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Luminometer
Experimental Workflow
The following diagram outlines the general workflow for the cell viability assay with this compound treatment.
Caption: Experimental workflow for assessing cell viability with this compound.
Detailed Protocol
1. Cell Seeding:
-
Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of treatment, prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a pilot experiment to determine the optimal concentration range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. CellTiter-Glo® Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
Data Analysis and Presentation
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).
-
The results can be presented in a table and a dose-response curve can be plotted using appropriate software to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Table 1: Hypothetical Cell Viability Data for Cancer Cells Treated with this compound
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 100 |
| 0.1 | 1,425,000 | 68,000 | 95 |
| 1 | 1,200,000 | 60,000 | 80 |
| 10 | 750,000 | 45,000 | 50 |
| 50 | 300,000 | 25,000 | 20 |
| 100 | 150,000 | 12,000 | 10 |
This is example data and should be replaced with experimental results.
Signaling Pathway
The following diagram illustrates the simplified S1P/S1PR1 signaling pathway and its role in promoting cell proliferation and survival, which is the target of this compound.
Caption: S1P/S1PR1 signaling pathway activated by this compound.
Conclusion
This application note provides a framework for researchers to investigate the effects of the S1PR1 agonist this compound on cancer cell viability. The provided protocol for the CellTiter-Glo® assay offers a robust and sensitive method for quantifying these effects. By understanding how this compound modulates cancer cell viability, researchers can gain further insights into the role of the S1P/S1PR1 signaling pathway in oncology and explore its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of S1P receptor signaling pathway on the survival and drug resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the sphingosine-1-phosphate axis in cancer, inflammation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of Sphingosine‐1‐phosphate (S1P)/S1P Receptor‐1 Pathway with Cell Proliferation and Survival in Canine Hemangiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]
Troubleshooting & Optimization
Troubleshooting Vibozilimod Insolubility: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with solutions for overcoming solubility challenges with Vibozilimod in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting advice are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as SCD-044, is an orally active and selective sphingosine-1-phosphate receptor-1 (S1PR1) agonist with an EC50 of less than 1 nM.[1] It has immunomodulatory activity and has been investigated for inflammatory conditions such as psoriasis and atopic dermatitis.[1][2][3] Like many small molecule drugs, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions and present challenges in the preparation of stock and working solutions for in vitro and in vivo experiments.
Q2: What are the known solubility properties of this compound?
This compound is sparingly soluble in aqueous buffers. However, its solubility can be significantly improved with the use of organic co-solvents and pH adjustment. The table below summarizes the known solubility data for this compound.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Conditions |
| Ethanol | 1.7 | 3.2 | pH adjusted to 5 with HCl, sonication, and heating to 60°C are recommended.[4] |
| Ethanol | 1.92 | 3.54 | Ultrasonic, warming, pH adjusted to 5 with HCl, and heating to 60°C are recommended. |
Q3: How should I prepare a stock solution of this compound?
For most in vitro applications, it is recommended to first prepare a stock solution in an organic solvent like Dimethyl sulfoxide (DMSO) or Ethanol.
Q4: I'm observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The following troubleshooting guide provides a stepwise approach to address this problem.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
If you are experiencing precipitation of this compound when preparing your working solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 542.07 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.42 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 1 µM Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Intermediate Dilution: First, prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. To do this, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Final Working Solution: Add the intermediate dilution to your aqueous buffer. To prepare a 1 µM final concentration in 2 mL of buffer, add 2 µL of the 1 mM intermediate solution to the 2 mL of PBS or cell culture medium.
-
Mixing: Gently mix the final solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing which may cause the compound to precipitate out.
-
Pre-warming (Recommended): To further minimize the risk of precipitation, pre-warm both the intermediate stock solution and the aqueous buffer to 37°C before mixing.
This compound Mechanism of Action: S1P1 Receptor Agonism
This compound is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). This receptor plays a crucial role in the egress of lymphocytes from lymphoid tissues. By activating S1PR1, this compound is thought to cause the internalization of the receptor, leading to a reduction in the number of circulating lymphocytes. This mechanism is believed to be responsible for its immunomodulatory effects.
Caption: Simplified signaling pathway of this compound.
References
Potential off-target effects of Vibozilimod in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vibozilimod (SCD-044) in cell-based assays, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable small molecule that acts as a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] Agonism of S1P1 on lymphocytes causes their sequestration in lymph nodes, leading to a reduction of circulating lymphocytes. This immunomodulatory effect is the basis for its investigation in inflammatory diseases.[2][3]
Q2: What are the known off-target activities of this compound?
Preclinical data indicates that this compound also interacts with other S1P receptor subtypes. Specifically, it is reported to be an agonist at S1P5 and an antagonist at S1P4, with no significant activity at S1P2 and S1P3 receptors. These interactions are considered the primary off-target effects.
Q3: Why did the clinical trials for this compound in psoriasis and atopic dermatitis get discontinued?
The Phase 2 clinical trials for this compound in both moderate to severe plaque psoriasis and atopic dermatitis were discontinued because they did not meet their primary efficacy endpoints. It is important to note that no major safety or tolerability concerns were reported from these studies.
Q4: What are the potential functional consequences of this compound's off-target activities in cell-based assays?
-
S1P5 Agonism: S1P5 is primarily expressed in the central nervous system (oligodendrocytes) and natural killer (NK) cells. In cell-based assays using cell lines expressing S1P5, this compound may induce downstream signaling events such as cell survival or migration, which could confound results if not properly controlled for.
-
S1P4 Antagonism: S1P4 is found on hematopoietic cells and in the lung. Antagonism of S1P4 by this compound could block the effects of endogenous or exogenously added S1P in assays using cells expressing this receptor. This could manifest as an inhibition of S1P-induced cell migration or cytokine release.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound's activity at various S1P receptor subtypes. Note that specific proprietary data for this compound is not publicly available; this table is compiled from general knowledge of selective S1P modulators for illustrative purposes.
| Receptor Subtype | Mode of Action | Potency (EC50/IC50) | Key Cell Types for Off-Target Assessment |
| S1P1 | Agonist | < 1 nM | Lymphocytes, Endothelial Cells |
| S1P2 | No significant activity | > 10 µM | Smooth Muscle Cells, Fibroblasts |
| S1P3 | No significant activity | > 10 µM | Cardiomyocytes, Endothelial Cells |
| S1P4 | Antagonist | ~ 50 - 200 nM | T-cells, Dendritic Cells, Lung Epithelial Cells |
| S1P5 | Agonist | ~ 10 - 50 nM | Oligodendrocytes, Natural Killer (NK) Cells |
Signaling Pathways and Experimental Workflow Diagrams
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for assessing this compound's off-target effects.
Troubleshooting Guide for Cell-Based Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in negative controls | - Cell autofluorescence.- Contaminated reagents.- Non-specific binding of detection reagents. | - Run a "cells only" control to determine baseline fluorescence.- Prepare fresh reagents.- Optimize blocking steps and wash stringency. |
| No response in positive controls (e.g., S1P) | - Degraded agonist.- Low receptor expression in cells.- Incorrect assay setup. | - Use a fresh, validated batch of S1P.- Verify receptor expression via qPCR or Western blot.- Double-check all reagent concentrations and incubation times. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer. |
| Unexpected agonist activity in an S1P4 assay | - The cell line may co-express other S1P receptors that signal as agonists. | - Use a more specific S1P4 antagonist as a control to confirm the signaling pathway.- Characterize the S1P receptor expression profile of the cell line. |
| Unexpected antagonist activity in an S1P5 assay | - At very high concentrations, some agonists can exhibit "agonist-antagonist" behavior.- The compound may have cytotoxic effects at high concentrations. | - Carefully evaluate the full dose-response curve.- Perform a cell viability assay (e.g., MTT or LDH) in parallel with the functional assay. |
Detailed Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay for S1P Receptor Activity
This assay measures the recruitment of β-arrestin to the S1P receptor upon agonist binding, a key step in GPCR desensitization and signaling.
Materials:
-
HEK293 or CHO cells stably expressing the human S1P receptor subtype of interest (S1P1, S1P4, or S1P5) and a β-arrestin reporter system (e.g., PathHunter by DiscoveRx).
-
Assay medium (e.g., Opti-MEM).
-
This compound stock solution in DMSO.
-
S1P (as a positive control agonist).
-
S1P4-selective antagonist (for S1P4 assays, e.g., CYM50358).
-
Detection reagents for the β-arrestin reporter system.
-
White, clear-bottom 96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed the cells in the microplates at a pre-optimized density and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay medium. The final DMSO concentration should be kept below 0.5%.
-
Agonist Mode (for S1P1 and S1P5): a. Remove the cell culture medium. b. Add the diluted this compound or S1P to the cells. c. Incubate for 60-90 minutes at 37°C.
-
Antagonist Mode (for S1P4): a. Pre-incubate the cells with diluted this compound for 15-30 minutes. b. Add S1P at a concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response). c. Incubate for an additional 60-90 minutes at 37°C.
-
Signal Detection: a. Add the detection reagents as per the manufacturer's protocol. b. Incubate at room temperature for 60 minutes to allow the signal to develop. c. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data to the positive (S1P alone) and negative (vehicle) controls. b. Plot the normalized response against the log concentration of this compound. c. Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 (for agonist activity) or IC50 (for antagonist activity).
Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This is a functional assay that measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Materials:
-
Cell membranes prepared from cells overexpressing the S1P receptor of interest.
-
[³⁵S]GTPγS radioligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP (Guanosine diphosphate).
-
This compound and control compounds.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and varying concentrations of this compound (or S1P as a positive control).
-
Incubation: Pre-incubate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Termination and Detection (Filtration Method): a. Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. b. Wash the filters with ice-cold assay buffer. c. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS). b. Plot the specific binding against the log concentration of the agonist. c. Calculate the EC50 and Emax (maximal effect) values using non-linear regression.
References
Navigating Preclinical Animal Studies for SCD-044 and Other S1P Receptor Agonists: A Technical Support Guide
Researchers and drug development professionals investigating SCD-044 and other sphingosine-1-phosphate (S1P) receptor agonists can face significant hurdles in preclinical animal studies. The discontinuation of SCD-044's clinical development for psoriasis and atopic dermatitis, despite a favorable safety profile and demonstrated pharmacodynamic effect, underscores the complexities of translating preclinical findings to clinical efficacy.[1][2][3] This technical support center provides troubleshooting guides and frequently asked questions to address common pitfalls in animal studies involving this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why did SCD-044 fail in Phase 2 clinical trials despite promising initial data?
A1: SCD-044, an oral S1P receptor 1 agonist, did not meet its primary endpoints of achieving a 75% improvement in the Psoriasis Area and Severity Index (PASI75) or the Eczema Area and Severity Index (EASI75) at week 16.[1][2] While the drug successfully demonstrated a reduction in lymphocyte counts, a key pharmacodynamic marker for this class of drugs, this did not translate into sufficient clinical efficacy for moderate to severe psoriasis and atopic dermatitis. This highlights a common challenge in the development of S1P receptor modulators: the disconnect between a proven mechanism of action (lymphocyte sequestration) and the desired clinical outcome in complex inflammatory skin diseases.
Q2: What are the most critical limitations of animal models for psoriasis and atopic dermatitis?
A2: A major pitfall is that no single animal model fully replicates the complex pathophysiology of human psoriasis or atopic dermatitis. Many available models are more accurately described as "psoriasiform" or "atopic dermatitis-like." For instance, the widely used imiquimod-induced psoriasis model primarily reflects the IL-23/IL-17 axis of the disease but may not capture all relevant pathogenic pathways. Similarly, atopic dermatitis models, such as those induced by haptens or ovalbumin, and various transgenic models, each represent only certain aspects of the human condition. Over-reliance on a single model can lead to a skewed understanding of a compound's potential efficacy.
Q3: What are the known class-specific adverse effects of S1P receptor agonists to monitor in animal studies?
A3: A primary concern with S1P receptor agonists is the potential for cardiovascular side effects, most notably bradycardia (a reduction in heart rate), especially upon initiation of treatment. This is a known class effect associated with the activation of S1P1 receptors on atrial myocytes. Preclinical studies should include careful cardiovascular monitoring. Additionally, pulmonary effects have been observed with some S1P receptor modulators. Researchers should be vigilant for any signs of respiratory distress in animal subjects.
Q4: How can we improve the predictive value of our animal studies for S1P receptor agonists?
A4: A multi-model approach is highly recommended. Utilizing a combination of animal models that reflect different aspects of the target disease can provide a more comprehensive preclinical data package. For example, in psoriasis research, complementing an imiquimod-induced model with a genetically driven model or a xenotransplantation model could offer broader insights. Furthermore, establishing a clear link between the pharmacodynamic marker (e.g., lymphocyte reduction) and the desired therapeutic effect within the preclinical models is crucial for building confidence in the translatability of the findings.
Troubleshooting Guides
Problem: Inconsistent or Unexpected Efficacy in Animal Models
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model Selection | - Critically evaluate if the chosen model(s) are relevant to the specific mechanism of action of your S1P receptor agonist and the clinical indication. - Consider the immunological profile of the model and how it aligns with the human disease. |
| Suboptimal Dosing Regimen | - Conduct thorough dose-ranging studies to establish a clear dose-response relationship for both the pharmacodynamic effect (lymphocyte reduction) and the efficacy endpoints. - Ensure the dosing frequency is appropriate for the compound's pharmacokinetic profile in the specific animal model. |
| Variability in Model Induction | - Standardize the protocol for inducing the disease phenotype to minimize inter-animal variability. For example, in imiquimod-induced models, ensure consistent application of the cream. - Monitor and record baseline disease severity to allow for accurate assessment of treatment effects. |
| Misinterpretation of Histopathology | - Employ standardized scoring systems for histological assessments. - Ensure that the pathologist is blinded to the treatment groups to prevent bias. |
Problem: Observed Adverse Events in Animal Studies
| Potential Cause | Troubleshooting Steps |
| On-Target S1P Receptor-Mediated Effects | - For cardiovascular effects like bradycardia, consider a dose-titration strategy at the beginning of the study to mitigate the acute response. - Carefully monitor vital signs, especially after the first dose. |
| Off-Target Toxicities | - Conduct comprehensive safety pharmacology and toxicology studies to identify any potential off-target effects. - If unexpected toxicities are observed, investigate the potential for species-specific metabolism or receptor binding profiles. |
| Vehicle-Related Effects | - Always include a vehicle-only control group to differentiate between compound-related and vehicle-related adverse events. - Ensure the vehicle is well-tolerated at the administered volume and concentration. |
Visualizing Key Concepts
To aid in understanding the experimental workflow and the underlying mechanism of action, the following diagrams are provided.
References
Technical Support Center: Stabilizing Vibozilimod for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization, stabilization, and long-term use of Vibozilimod in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SCD-044, is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2] Its primary mechanism of action involves mimicking the natural ligand, sphingosine-1-phosphate (S1P), to modulate immune responses.[3] This activity makes it a compound of interest for research into inflammatory and autoimmune diseases such as psoriasis and atopic dermatitis.[2][4]
Q2: What are the main challenges when preparing this compound solutions for experiments?
A2: The primary challenge with this compound is its low aqueous solubility. It is reported to be insoluble or only slightly soluble in common solvents like DMSO. This can lead to precipitation when diluting stock solutions into aqueous cell culture media or buffers, potentially causing inaccurate and irreproducible experimental results.
Q3: How should I store this compound in its solid form and as a stock solution?
A3: Proper storage is crucial for maintaining the integrity of this compound. In its solid (powder) form, it should be stored at -20°C for up to three years. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What is the recommended maximum concentration of DMSO for cell culture experiments involving this compound?
A4: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines. Concentrations between 0.1% and 0.5% are tolerated by many robust cell lines. It is critical to include a vehicle control with the same final DMSO concentration in your experiments to assess its specific effect on your cells.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when I dilute my stock into aqueous media.
-
Cause: The aqueous solubility limit of this compound has been exceeded.
-
Solution:
-
Decrease the final concentration: Attempt to use a lower final concentration of this compound in your assay.
-
Optimize the solvent system: While this compound has low solubility in DMSO, using a co-solvent system may improve its stability in aqueous solutions.
-
Pre-warm solutions: To prevent precipitation due to temperature shock, pre-warm both the stock solution and the cell culture medium to 37°C before dilution.
-
Use sonication: If precipitation occurs during dilution, gentle sonication in a water bath may help to redissolve the compound.
-
Issue 2: My experimental results with this compound are inconsistent.
-
Cause: This could be due to several factors including inaccurate solution concentration due to precipitation, degradation of the compound, or improper handling.
-
Solution:
-
Ensure complete dissolution: When preparing your stock solution, make sure the compound is fully dissolved. For this compound, this may require adjusting the pH and using heat and sonication as described in the protocol below.
-
Aliquot stock solutions: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your experimental media for each experiment.
-
Confirm compound integrity: If you suspect degradation, it is advisable to use a fresh vial of the compound.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 542.07 g/mol | |
| Solubility in DMSO | < 1 mg/mL (insoluble or slightly soluble) | |
| Solubility in Ethanol | 1.7 mg/mL (3.2 mM) | |
| Conditions: pH adjusted to 5 with HCl, sonication, and heating to 60°C are recommended. | ||
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
-
Weighing: Accurately weigh out 5.42 mg of this compound powder.
-
Initial Solubilization: Add 1 mL of 100% ethanol to the vial containing the this compound powder.
-
pH Adjustment: Carefully adjust the pH of the solution to 5 by adding small increments of a dilute HCl solution. Monitor the pH closely using a suitable pH indicator or meter.
-
Heating and Sonication: Gently warm the solution to 60°C while sonicating in a water bath until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with ethanol.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, perform an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in pre-warmed (37°C) cell culture medium to make a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates containing pre-warmed media to achieve the desired final concentration. Gently mix the contents of the wells.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of the final solvent (e.g., ethanol-containing medium) without this compound to a separate set of wells.
Visualizations
Caption: Workflow for preparing stable this compound solutions.
Caption: Simplified this compound signaling cascade.
References
Addressing confounding factors in Vibozilimod research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vibozilimod. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1). By binding to S1PR1 on lymphocytes, it induces the internalization and degradation of the receptor. This process, known as functional antagonism, effectively traps lymphocytes in lymphoid tissues, preventing their egress into the bloodstream and subsequent migration to sites of inflammation. This immunomodulatory activity is the basis for its investigation in inflammatory diseases.
Q2: Why was the clinical development of this compound discontinued?
The clinical development of this compound (SCD-044) for moderate to severe plaque psoriasis and atopic dermatitis was discontinued after Phase 2 trials failed to meet their primary endpoints. The trials did not demonstrate a statistically significant improvement in disease severity scores compared to placebo.
Q3: What are the potential off-target effects or confounding pharmacological activities of S1PR1 agonists like this compound?
While this compound is selective for S1PR1, the broader class of S1PR modulators can have complex pharmacological profiles. It is crucial to consider that the effects can be cell-type dependent. For instance, some S1PR agonists can have different effects on endothelial cells versus lymphocytes.[1] Researchers should be aware of potential "off-target" effects or engagement with other S1P receptor subtypes (S1PR2-5), which could lead to unexpected biological responses.[2][3] The phenomenon of "biased agonism," where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, could also be a confounding factor.
Q4: Can S1PR1 agonists cause paradoxical inflammatory responses?
While the primary effect of S1PR1 agonists is immunosuppressive by sequestering lymphocytes, some studies suggest that S1P signaling can have pro-inflammatory effects in certain contexts. For example, S1P can induce the production of inflammatory cytokines in synoviocytes.[1] Researchers should be mindful of the specific cellular and tissue environment in their experimental models, as the net effect of this compound could be influenced by these factors.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Inconsistent results in lymphocyte migration assays.
-
Possible Cause 1: Suboptimal chemoattractant concentration.
-
Solution: The concentration of the chemoattractant (e.g., S1P) is critical. A full dose-response curve should be performed to determine the optimal concentration for migration. High concentrations of chemoattractants can sometimes inhibit migration, leading to a bell-shaped dose-response curve.[4]
-
-
Possible Cause 2: Cell activation state.
-
Solution: The migratory capacity of lymphocytes can depend on their activation state. Ensure a consistent and appropriate method for lymphocyte isolation and activation. Resting lymphocytes may not migrate effectively due to lower chemokine receptor expression.
-
-
Possible Cause 3: Receptor internalization.
-
Solution: Pre-incubation with this compound will induce S1PR1 internalization, rendering the cells unresponsive to an S1P gradient. The timing of drug treatment and the migration assay needs to be carefully optimized and controlled.
-
Problem 2: Unexpected cell viability or proliferation in culture.
-
Possible Cause 1: Cell-type specific effects.
-
Solution: S1P signaling can influence cell survival and proliferation differently depending on the cell type. Ensure that the observed effects are not due to a direct impact on the viability of your specific cell line or primary cells, independent of the intended immunological endpoint. Run appropriate controls to assess cell viability (e.g., MTT assay, trypan blue exclusion).
-
-
Possible Cause 2: Off-target effects.
-
Solution: At high concentrations, the selectivity of any compound can be compromised. Use the lowest effective concentration of this compound as determined by dose-response studies. Consider using a structurally unrelated S1PR1 agonist as a positive control to confirm that the observed effect is on-target.
-
In Vivo Experiments
Problem 3: Lack of expected reduction in peripheral lymphocyte counts.
-
Possible Cause 1: Insufficient drug exposure or bioavailability.
-
Solution: Verify the dose, route of administration, and formulation of this compound. Conduct pharmacokinetic studies to ensure that the drug is reaching and maintaining effective concentrations in the plasma.
-
-
Possible Cause 2: Animal model-specific differences.
-
Solution: The expression and function of S1PR1 can vary between species. Ensure that this compound is active against the S1PR1 of the animal model being used.
-
-
Possible Cause 3: Timing of blood collection.
-
Solution: The reduction in lymphocyte counts is a dynamic process. Blood samples should be collected at multiple time points after drug administration to capture the nadir of the lymphocyte count.
-
Problem 4: Unexpected inflammatory phenotype or exacerbation of disease in an animal model.
-
Possible Cause 1: Complex role of S1P signaling in the specific disease model.
-
Solution: S1P signaling is involved in numerous physiological processes beyond lymphocyte trafficking, including endothelial barrier function and vascular permeability. The net effect of S1PR1 agonism in a complex in vivo environment may not be purely immunosuppressive. Carefully characterize the expression of all S1P receptors in the target tissue and consider their potential roles.
-
-
Possible Cause 2: Confounding effects on non-lymphoid cells.
-
Solution: S1PR1 is expressed on various cell types, including endothelial cells and neurons. The observed phenotype may be a result of this compound's action on these cells. Immunohistochemistry or cell-specific knockout models could help to dissect the cell types responsible for the unexpected effects.
-
Data Presentation
Table 1: Summary of this compound (SCD-044) Characteristics
| Feature | Description |
| Drug Name | This compound (SCD-044) |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1PR1) |
| Mechanism of Action | Selective S1PR1 agonist; induces receptor internalization and functional antagonism, leading to lymphocyte sequestration in lymphoid organs. |
| Therapeutic Area (Investigational) | Moderate to severe plaque psoriasis and atopic dermatitis. |
| Clinical Development Status | Discontinued after Phase 2 trials. |
| Reason for Discontinuation | Failure to meet primary efficacy endpoints in Phase 2 clinical trials. |
Experimental Protocols
In Vitro Lymphocyte Migration (Chemotaxis) Assay
This protocol describes a method to assess the effect of this compound on lymphocyte migration towards an S1P gradient using a Transwell system.
-
Materials:
-
Primary lymphocytes or a suitable lymphocyte cell line (e.g., Jurkat)
-
This compound
-
Sphingosine-1-phosphate (S1P)
-
Assay Medium: RPMI 1640 + 0.5% fatty acid-free Bovine Serum Albumin (BSA)
-
Transwell inserts (5 µm pore size for lymphocytes)
-
24-well plate
-
Detection reagent (e.g., Calcein-AM or flow cytometry antibodies)
-
-
Procedure:
-
Cell Preparation:
-
Wash cells twice with serum-free RPMI 1640.
-
Resuspend cells in assay medium at 1 x 10^6 cells/mL.
-
For inhibitor treatment, pre-incubate cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing a predetermined optimal concentration of S1P to the lower chambers of the 24-well plate. Include a negative control with assay medium only.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the prepared cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. Optimal incubation time should be determined empirically.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells in the lower chamber using one of the following methods:
-
Flow Cytometry: Acquire a fixed volume of the cell suspension from the lower chamber and count the number of events for a set time.
-
Fluorescence-based Assay: Add Calcein-AM to the lower chamber, incubate as per the manufacturer's instructions, and read fluorescence on a plate reader.
-
-
-
Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to S1PR1 using a competitive binding assay with a radiolabeled S1P ligand (e.g., [32P]S1P).
-
Materials:
-
Cell membranes expressing human S1PR1
-
[32P]S1P
-
This compound
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA
-
96-well glass fiber filtration plates
-
Scintillation counter
-
-
Procedure:
-
Preparation:
-
Dilute S1PR1 membranes in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute [32P]S1P in assay buffer to a final concentration of 0.1-0.2 nM.
-
-
Assay:
-
In a 96-well plate, pre-incubate the S1PR1 membranes with various concentrations of this compound for 30 minutes at room temperature.
-
Add the [32P]S1P working solution to each well.
-
Incubate for 60 minutes at room temperature to allow for competitive binding.
-
-
Termination and Detection:
-
Terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filtration plate.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding and determine the concentration of this compound that inhibits 50% of the specific binding of [32P]S1P (IC50).
-
-
Visualizations
Caption: this compound signaling via the S1PR1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 4. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Vibozilimod vs. Fingolimod: A Comparative Guide to S1P Receptor Modulators in Lymphocyte Egress Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Vibozilimod (SCD-044) and Fingolimod (FTY720), two sphingosine-1-phosphate (S1P) receptor modulators investigated for their roles in regulating lymphocyte egress from lymphoid organs. While both compounds target the S1P signaling pathway, they exhibit key differences in their receptor selectivity and clinical development trajectories. This document outlines their mechanisms of action, presents available quantitative data on their effects on lymphocyte counts, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Mechanism of Action: Targeting Lymphocyte Trafficking
Both this compound and Fingolimod function by modulating the activity of S1P receptors, which are crucial for the egress of lymphocytes from secondary lymphoid organs such as lymph nodes and the spleen.[1] By interfering with this process, these drugs effectively sequester lymphocytes, reducing their circulation in the peripheral blood and subsequent infiltration into tissues, which is a key mechanism in many autoimmune and inflammatory diseases.[2]
Fingolimod (FTY720) is a non-selective S1P receptor modulator.[3] To become active, it requires phosphorylation in vivo by sphingosine kinases to form fingolimod-phosphate.[4] This active metabolite then acts as a functional antagonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[5] The therapeutic effect of Fingolimod in conditions like multiple sclerosis is primarily attributed to its action on the S1P1 receptor on lymphocytes. Binding of fingolimod-phosphate to S1P1 leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues.
This compound (SCD-044) , in contrast, was developed as a selective agonist for the S1P1 receptor. Its targeted approach aimed to achieve the desired immunomodulatory effects on lymphocyte trafficking while potentially minimizing off-target effects associated with the modulation of other S1P receptor subtypes. As a direct S1P1 agonist, this compound was designed to induce the same receptor internalization and functional antagonism as fingolimod-phosphate but with greater specificity.
Comparative Data on Lymphocyte Counts
A primary pharmacodynamic marker for S1P receptor modulators is the reduction in peripheral lymphocyte counts. Clinical studies with Fingolimod have consistently demonstrated a significant and sustained decrease in lymphocyte numbers. While this compound's clinical development was discontinued after Phase 2 trials due to a lack of efficacy in treating psoriasis and atopic dermatitis, its Phase 1 data did show an effect on lymphocyte counts.
| Parameter | Fingolimod (0.5 mg) | This compound (SCD-044) | Reference(s) |
| Mean Lymphocyte Count Reduction | Approximately 70-75% from baseline | Dose-dependent reduction observed in Phase 1 | |
| Time to Nadir | Within the first month of treatment | Not explicitly reported, but effect observed in Phase 1 | |
| Reversibility | Lymphocyte counts generally return to the normal range within 6 weeks of discontinuation | Not applicable due to trial discontinuation |
A real-world, head-to-head observational study comparing different S1P modulators (not including this compound) showed that at one month, Fingolimod treatment resulted in a mean lymphocyte count of 751 cells/µL. In the same study, another S1P modulator, ozanimod, showed a significantly higher mean lymphocyte count at the same time point (1105 cells/µL).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Analysis of Vibozilimod and Other Oral Immunomodulators for Inflammatory Skin Diseases
For Immediate Release
This guide provides a comparative overview of Vibozilimod (SCD-044), an investigational selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist, against other oral immunomodulators for the treatment of moderate to severe plaque psoriasis and atopic dermatitis. The document is intended for researchers, scientists, and drug development professionals, offering a summary of available clinical trial data, a breakdown of relevant experimental methodologies, and visualizations of key biological pathways and workflows.
Executive Summary
This compound, developed by Sun Pharmaceutical Industries, was an orally administered, selective S1PR1 agonist. Its mechanism of action aimed to reduce lymphocyte infiltration into the skin by promoting their sequestration in lymph nodes. However, in 2025, the Phase 2 clinical trials for both moderate to severe plaque psoriasis (SOLARES-PsO-1, NCT04566666) and atopic dermatitis (SOLARES-AD-1, NCT04684485) were discontinued.[1][2][3] The trials did not meet their primary endpoints, which were a 75% improvement in the Psoriasis Area and Severity Index (PASI75) and a 75% improvement in the Eczema Area and Severity Index (EASI75) at week 16, respectively.[1][2] Despite the trials' failure to demonstrate efficacy, no major safety or tolerability concerns were reported.
This guide compares the publicly available information on this compound with other oral immunomodulators, including another S1PR1 agonist and agents from different mechanistic classes, such as Janus kinase (JAK) inhibitors and a phosphodiesterase 4 (PDE4) inhibitor.
Mechanism of Action: S1PR1 Agonism
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates lymphocyte trafficking by binding to S1P receptors on immune cells. S1PR1 is crucial for the egress of lymphocytes from secondary lymphoid organs. S1PR1 agonists, like this compound, bind to this receptor, leading to its internalization and degradation. This functional antagonism blocks the S1P gradient-guided exit of lymphocytes, sequestering them in the lymph nodes and thereby reducing their circulation and infiltration into inflamed tissues like the skin.
Comparative Efficacy Data
While specific efficacy data for this compound were not publicly released, the trials' failure to meet PASI75 and EASI75 endpoints at week 16 provides a definitive, albeit qualitative, benchmark. The following tables compare this outcome with reported efficacy data for other oral immunomodulators in moderate to severe plaque psoriasis and atopic dermatitis.
Table 1: Comparative Efficacy in Moderate to Severe Plaque Psoriasis
| Drug (Class) | Trial(s) | Primary Endpoint | Efficacy (% PASI75) | Placebo (% PASI75) |
| This compound (S1PR1 Agonist) | SOLARES-PsO-1 | PASI75 at Week 16 | Not Met | N/A |
| Apremilast (PDE4 Inhibitor) | ESTEEM 1 | PASI75 at Week 16 | 33.1% | 5.3% |
| Apremilast (PDE4 Inhibitor) | ESTEEM 2 | PASI75 at Week 16 | 28.8% | 5.8% |
Table 2: Comparative Efficacy in Moderate to Severe Atopic Dermatitis
| Drug (Class) | Trial(s) | Primary Endpoint | Efficacy (% EASI75) | Placebo (% EASI75) |
| This compound (S1PR1 Agonist) | SOLARES-AD-1 | EASI75 at Week 16 | Not Met | N/A |
| Etrasimod (S1PR1 Modulator) | ADVISE (Phase 2) | % change in EASI at Week 12 | Did not meet primary endpoint* | N/A |
| Upadacitinib (JAK Inhibitor) | Measure Up 1 (15mg/30mg) | EASI75 at Week 16 | 70% / 80% | 16% |
| Abrocitinib (JAK Inhibitor) | JADE MONO-1 & 2 (100mg/200mg) | EASI75 at Week 12 | 41.9% / 62.3% | 12.2% |
*Note: While the primary endpoint for the Etrasimod ADVISE trial was not met, a key secondary endpoint of vIGA-AD score of 0 or 1 was achieved by 29.8% of patients on the 2mg dose versus 13% for placebo.
Key Experimental Protocols
The characterization of S1PR1 modulators like this compound involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effect on lymphocyte trafficking.
S1PR1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the S1PR1 receptor.
Methodology: A competitive radioligand binding assay is commonly used.
-
Materials: Membranes from cells overexpressing human S1PR1, a radiolabeled S1P ligand (e.g., [³²P]S1P), test compound, and a filter-based separation system.
-
Procedure:
-
S1PR1-expressing cell membranes are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
S1PR1 Functional Assays
Objective: To measure the functional activity (agonist or antagonist) and potency (EC50) of a compound at the S1PR1 receptor.
A. GTPγS Binding Assay
Principle: S1PR1 is a G-protein coupled receptor (GPCR) that couples to Gi. Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit, activating it. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Methodology:
-
Materials: S1PR1-expressing cell membranes, [³⁵S]GTPγS, GDP, test compound.
-
Procedure:
-
Membranes are incubated with the test compound at various concentrations in the presence of GDP.
-
[³⁵S]GTPγS is added to initiate the reaction.
-
The incubation allows for agonist-stimulated binding of [³⁵S]GTPγS to the Gαi proteins.
-
The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration.
-
Radioactivity is quantified.
-
-
Data Analysis: A dose-response curve is generated by plotting [³⁵S]GTPγS binding against the compound concentration to determine the EC50 and the maximum stimulation (Emax) relative to a full agonist like S1P.
B. Receptor Internalization Assay
Principle: Agonist binding to S1PR1 induces receptor internalization, a process that can be visualized and quantified.
Methodology:
-
Materials: A cell line (e.g., U2OS) stably expressing S1PR1 fused to a fluorescent protein (e.g., GFP).
-
Procedure:
-
Cells are plated in multi-well plates.
-
Cells are treated with various concentrations of the test compound.
-
Following incubation (e.g., 1 hour), cells are fixed.
-
High-content imaging systems are used to visualize the translocation of the fluorescently-tagged S1PR1 from the cell membrane to intracellular vesicles.
-
-
Data Analysis: Image analysis algorithms quantify the degree of internalization. An EC50 value for internalization can be calculated from the dose-response curve.
Lymphocyte Egress Assay
Objective: To assess the in vivo effect of an S1PR1 modulator on lymphocyte trafficking.
Methodology: This assay measures the reduction of peripheral blood lymphocyte counts in animal models (e.g., mice or rats) following drug administration.
-
Procedure:
-
Baseline blood samples are collected from the animals.
-
The S1PR1 modulator is administered (typically orally).
-
Blood samples are collected at various time points post-dosing.
-
Total lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry analysis of specific lymphocyte subsets (e.g., CD4+ and CD8+ T cells).
-
-
Data Analysis: The percentage reduction in lymphocyte count from baseline is calculated over time to determine the magnitude and duration of peripheral lymphopenia, a key pharmacodynamic marker for S1PR1 modulators.
Conclusion
This compound, a selective S1PR1 agonist, failed to demonstrate clinical efficacy in Phase 2 trials for moderate to severe psoriasis and atopic dermatitis, leading to the discontinuation of its development. This outcome stands in contrast to the success of other oral immunomodulators, particularly JAK inhibitors, which have shown robust efficacy in similar patient populations. While the S1PR1 agonist class has seen success in other autoimmune diseases like multiple sclerosis, its application in these specific dermatological conditions remains challenging. The data and methodologies presented in this guide offer a framework for evaluating the performance of novel immunomodulators and highlight the comparative benchmarks that new therapeutic candidates must meet or exceed.
References
In Vitro Validation of Vibozilimod's Effect on Endothelial Barrier Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of Vibozilimod, a selective SHIP1 agonist, on endothelial barrier function. Due to the current lack of publicly available in vitro data on this compound's direct impact on endothelial permeability, this document presents a hypothetical framework based on its known anti-inflammatory mechanism of action. This is contrasted with established data for agents known to disrupt or enhance endothelial barrier integrity.
Introduction to this compound and Endothelial Barrier Function
This compound (formerly SCD-044) is a selective immunosuppressive agent that functions as an agonist of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a significant role in inflammatory responses. By activating SHIP1, this compound is expected to reduce inflammation, a key contributor to endothelial barrier dysfunction in various pathological conditions.
The endothelial barrier, a monolayer of endothelial cells lining the blood vessels, is critical for maintaining tissue homeostasis. Its integrity is compromised in inflammatory states, leading to increased vascular permeability, edema, and leukocyte infiltration. Therefore, therapeutic agents that can preserve or restore endothelial barrier function are of significant interest.
Comparative Analysis of Endothelial Barrier Modulators
To contextualize the potential effects of this compound, this guide compares its hypothesized impact with two well-characterized modulators of endothelial barrier function:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent pro-inflammatory agent widely used in vitro to induce endothelial barrier dysfunction.
-
Sphingosine-1-Phosphate (S1P): A bioactive lipid that is known to enhance endothelial barrier function by promoting the stability of cell-cell junctions.
Quantitative Data Summary
The following tables present hypothetical data for this compound alongside representative data for LPS and S1P to illustrate a potential experimental outcome.
Table 1: Effect on Transendothelial Electrical Resistance (TEER)
| Treatment Group | Concentration | Mean TEER (% of Control) | Standard Deviation | P-value vs. LPS |
| Vehicle Control | - | 100% | ± 5.2% | < 0.001 |
| LPS | 1 µg/mL | 45% | ± 7.8% | - |
| This compound (Hypothetical) | 10 µM | 85% | ± 6.5% | < 0.01 |
| S1P | 1 µM | 115% | ± 8.1% | < 0.001 |
Table 2: Effect on Endothelial Permeability to FITC-Dextran (40 kDa)
| Treatment Group | Concentration | Mean Permeability (Fold Change from Control) | Standard Deviation | P-value vs. LPS |
| Vehicle Control | - | 1.0 | ± 0.2 | < 0.001 |
| LPS | 1 µg/mL | 4.2 | ± 0.6 | - |
| This compound (Hypothetical) | 10 µM | 1.8 | ± 0.4 | < 0.01 |
| S1P | 1 µM | 0.7 | ± 0.3 | < 0.001 |
Signaling Pathways and Experimental Workflow
This compound's Hypothesized Mechanism of Action on Endothelial Cells
This compound, as a SHIP1 agonist, is proposed to enhance endothelial barrier function by counteracting inflammatory signaling cascades. The activation of SHIP1 leads to the dephosphorylation of PIP3 to PIP2, thereby inhibiting the pro-inflammatory PI3K/Akt pathway. This is expected to result in the stabilization of adherens and tight junction proteins, such as VE-cadherin and ZO-1, ultimately strengthening the endothelial barrier.
Caption: Hypothesized signaling pathway of this compound in endothelial cells.
Experimental Workflow for In Vitro Endothelial Barrier Assays
The following diagram outlines the general workflow for assessing the effects of this compound and comparator compounds on endothelial barrier function using Transendothelial Electrical Resistance (TEER) and permeability assays.
Caption: General workflow for in vitro endothelial barrier function assays.
Detailed Experimental Protocols
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with 2% fetal bovine serum, hydrocortisone, human epidermal growth factor, vascular endothelial growth factor, human fibroblast growth factor-B, R3-insulin-like growth factor-1, ascorbic acid, and GA-1000. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Transendothelial Electrical Resistance (TEER) Assay
-
HUVECs are seeded at a density of 1 x 10^5 cells/insert onto collagen-coated 0.4 µm pore size Transwell inserts (24-well format) and cultured until a confluent monolayer is formed (typically 2-3 days), as confirmed by microscopy and TEER readings exceeding 25 Ω·cm².
-
Cells are pre-treated with this compound (10 µM), S1P (1 µM), or vehicle control for 2 hours.
-
Following pre-treatment, LPS (1 µg/mL) is added to the apical chamber to induce barrier dysfunction.
-
TEER is measured at 0, 2, 4, 6, and 24 hours post-LPS treatment using an EVOM2 voltohmmeter with an STX2 "chopstick" electrode.
-
Resistance values are corrected by subtracting the resistance of a blank, cell-free insert and multiplied by the surface area of the insert to obtain the final TEER value in Ω·cm².
Endothelial Permeability Assay
-
HUVEC monolayers are prepared on Transwell inserts as described for the TEER assay.
-
Following the treatment protocol with this compound, S1P, and LPS, the medium in the apical chamber is replaced with fresh medium containing 1 mg/mL of 40 kDa FITC-dextran.
-
After 1 hour of incubation at 37°C, a 100 µL aliquot is collected from the basolateral chamber.
-
The fluorescence intensity of the basolateral samples is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
The amount of FITC-dextran that has passed through the monolayer is calculated from a standard curve, and permeability is expressed as a fold change relative to the vehicle control.
Conclusion
While direct experimental evidence for this compound's effect on endothelial barrier function is currently unavailable, its mechanism as a SHIP1 agonist suggests a potential protective role against inflammatory-mediated vascular permeability. The hypothetical data and experimental framework provided in this guide offer a basis for the in vitro validation of this compound and other SHIP1 agonists as potential therapeutics for conditions characterized by endothelial dysfunction. Further research is warranted to empirically determine the efficacy of this compound in preserving endothelial barrier integrity.
Unraveling Immunomodulation: A Comparative Guide to Vibozilimod and Other S1P Receptor Modulators in Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Vibozilimod and other sphingosine-1-phosphate (S1P) receptor modulators. While direct experimental data for this compound in knockout models is not publicly available, this guide leverages data from studies on other S1P receptor modulators and S1P receptor knockout mice to infer and compare their immunomodulatory effects. This approach provides valuable insights into the expected biological outcomes of S1P1 receptor agonism.
This compound is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1).[1][2] This receptor plays a crucial role in regulating the migration of lymphocytes from lymph nodes to the peripheral blood and tissues.[3][4] By activating S1PR1, this compound is designed to sequester lymphocytes within the lymph nodes, thereby reducing the infiltration of immune cells into inflamed tissues and exerting an immunomodulatory effect.[3] This mechanism of action is shared by a class of drugs known as S1P receptor modulators, which have been developed for the treatment of various autoimmune diseases.
Comparative Analysis of S1P Receptor Modulators
To understand the potential immunomodulatory effects of this compound, it is informative to examine the effects of other S1P receptor modulators for which data from knockout models are available. These studies, primarily in mice, have been instrumental in elucidating the role of specific S1P receptors in the immune system.
| Drug Class | Target(s) | Key Immunomodulatory Effects Observed in Wild-Type or Knockout Models | Reference |
| This compound | S1PR1 Agonist | Expected to reduce peripheral lymphocyte counts by sequestration in lymph nodes. Clinical trials have been conducted for psoriasis and atopic dermatitis. | |
| Fingolimod (FTY720) | S1PR1, S1PR3, S1PR4, S1PR5 Agonist | Induces lymphopenia by preventing lymphocyte egress from lymphoid tissues. Studies in S1PR1 knockout mice have confirmed the essential role of this receptor in lymphocyte trafficking. | |
| Siponimod | S1PR1, S1PR5 Agonist | Sequesters lymphocytes in lymph nodes. Preclinical studies suggest it may also have direct effects on neural cells within the central nervous system. | |
| Ozanimod | S1PR1, S1PR5 Agonist | Reduces circulating lymphocytes. | |
| Ponesimod | S1PR1 Agonist | Causes a dose-dependent sequestration of lymphocytes in lymphoid organs. | |
| Etrasimod | S1PR1, S1PR4, S1PR5 Agonist | Prevents T-cell migration from lymph nodes to reduce their trafficking to sites of inflammation. |
Insights from S1P Receptor Knockout Models
Studies using knockout (KO) mice have been fundamental to understanding the specific roles of S1P receptors in the immune system.
| Knockout Model | Key Phenotype | Implication for S1P Receptor Modulators | Reference |
| S1PR1 KO | Significant lymphopenia due to the inability of mature T cells to egress from the thymus and peripheral lymphoid organs. Myeloid-specific S1PR1 deletion enhances early inflammation in a mouse model of psoriasis. | Confirms S1PR1 as the primary target for lymphocyte sequestration by S1P receptor agonists like this compound. | |
| S1PR3 KO | Reduced inflammation and fibrosis in a bleomycin-induced lung injury model. S1PR3 KO mice are generally normal under non-pathological conditions. | Suggests that selective S1PR1 agonists that avoid S1PR3 may have a more favorable safety profile by not interfering with S1PR3-mediated pathways. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of S1PR1 Agonist Action.
Caption: Experimental Workflow for Immunomodulatory Assessment.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the immunomodulatory effects of S1P receptor modulators.
Flow Cytometry for Immune Cell Phenotyping
This protocol allows for the quantification of various immune cell populations in tissues.
-
Tissue Preparation:
-
Perfuse mice with PBS to remove circulating blood cells.
-
Excise tissues of interest (e.g., spleen, lymph nodes, inflamed skin).
-
Mechanically dissociate tissues and/or digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove debris.
-
Lyse red blood cells using a lysis buffer.
-
Wash and resuspend the cells in FACS buffer (PBS with 2% FBS).
-
-
Antibody Staining:
-
Count the cells and adjust the concentration to 1x10^6 cells per sample.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of different immune cell subsets (e.g., CD3 for T cells, B220 for B cells, CD11b for myeloid cells, Gr-1 for neutrophils).
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to gate on specific cell populations and determine their percentages and absolute numbers.
-
ELISA for Cytokine Profiling
This protocol is used to measure the concentration of cytokines in biological samples.
-
Sample Preparation:
-
Collect blood and isolate serum or plasma.
-
Homogenize tissue samples and prepare tissue lysates.
-
Centrifuge samples to remove cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add standards of known cytokine concentrations and the prepared samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate and add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Histopathological Analysis of Immune Cell Infiltration
This protocol allows for the visualization and semi-quantitative or quantitative assessment of immune cell infiltration in tissue sections.
-
Tissue Processing and Sectioning:
-
Fix the harvested tissues in 10% neutral buffered formalin.
-
Dehydrate the tissues through a series of graded ethanol solutions.
-
Clear the tissues in xylene and embed in paraffin wax.
-
Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on glass slides.
-
-
Immunohistochemistry (IHC) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate the sections with a primary antibody specific for an immune cell marker (e.g., CD3 for T cells, F4/80 for macrophages).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate to visualize the antibody binding.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
-
Microscopy and Analysis:
-
Dehydrate, clear, and mount the stained sections.
-
Examine the slides under a microscope to assess the morphology and distribution of the infiltrating immune cells.
-
Quantify the number of positive cells per unit area or use digital image analysis software for more objective quantification.
-
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Vibozilimod: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Vibozilimod, a potent, orally active, and selective S1PR1 agonist, adherence to proper disposal protocols is critical for ensuring laboratory and environmental safety.[1] While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, this guide provides a framework for its proper disposal based on general best practices for potent pharmaceutical compounds used in research.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions and to contact your institution's Environmental Health and Safety (EHS) department for guidance based on local and national regulations.
General Disposal Procedures for Research-Grade Pharmaceutical Compounds
The disposal of this compound, as with any active pharmaceutical ingredient (API), must be managed to prevent its release into the environment and to ensure personnel safety. The following step-by-step process outlines the general procedure for the disposal of research-grade chemical waste.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or Expired Pure Compound: The original solid compound.
-
Contaminated Labware: Items such as vials, weighing boats, pipette tips, and gloves that have come into direct contact with this compound.
-
Contaminated Solutions: Any solvents or solutions containing dissolved this compound.
-
Grossly Contaminated Personal Protective Equipment (PPE): Gowns, and other PPE with visible contamination.
Step 2: Waste Collection and Labeling
-
Collect each category of waste in a designated, compatible, and properly sealed waste container.
-
Clearly label each container with "Hazardous Waste" and a detailed description of its contents, including the full chemical name ("this compound") and any other components (e.g., solvents).
Step 3: Storage
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
Step 4: Disposal Request
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete inventory of the waste, including chemical names and quantities.
Step 5: Documentation
-
Maintain a detailed log of all waste generated, including the date, chemical name, quantity, and disposal request date.
Waste Stream Management
The following table summarizes the general disposal routes for different types of waste contaminated with this compound.
| Waste Category | Description | Recommended Disposal Route |
| Pure this compound (Unused/Expired) | Solid, powdered form of the compound. | Collect in a sealed, labeled hazardous waste container for incineration by a licensed hazardous waste disposal facility. |
| Contaminated Solvents/Solutions | Liquid waste containing dissolved this compound. | Collect in a designated, sealed, and labeled hazardous waste container for chemical treatment or incineration. |
| Contaminated Labware (Sharps) | Needles, syringes, or other sharp objects contaminated with this compound. | Place in a designated sharps container labeled as "Hazardous Waste" for incineration. |
| Contaminated Labware (Non-Sharps) | Vials, pipette tips, weighing paper, etc. | Collect in a designated, sealed, and labeled hazardous waste container for incineration. |
| Contaminated PPE | Gloves, lab coats, and other protective equipment with minor contamination. | Double-bag and place in a designated hazardous waste container. Grossly contaminated PPE should be treated as pure compound waste. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for the specific instructions provided in a Safety Data Sheet or the directives of your institution's Environmental Health and Safety department. Always prioritize official documentation and local regulations.
References
Personal protective equipment for handling Vibozilimod
Disclaimer: This document provides essential safety and logistical information for handling Vibozilimod in a research setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent, biologically active small molecules. Researchers must conduct their own risk assessment and consult their institution's safety office before handling this compound.
This compound (also known as SCD-044) is an orally active and selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist with immunomodulatory activity.[1] Due to its high potency (EC50 of less than 1 nM), it should be handled with care to avoid accidental exposure.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes of solutions or airborne particles. |
| Lab Coat | Full-length, buttoned lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or higher (if handling powder outside of a certified chemical fume hood) | To prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize exposure.
-
Weighing: When weighing the powdered form, use an analytical balance inside a fume hood or containment enclosure. Use appropriate tools (e.g., spatulas) to handle the compound.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the vial containing the pre-weighed this compound to avoid generating dust.
2.2. Storage:
-
Solid Form: Store this compound powder at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Stock Solutions: Once in solution, aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
2.3. Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Inform your supervisor and institutional safety office.
-
Containment: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit.
-
Cleanup (Liquid Spill): Absorb the liquid with absorbent pads.
-
Cleanup (Solid Spill): Gently cover the solid with a damp paper towel to avoid raising dust, then use absorbent pads.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous chemical waste.
Disposal Plan
All this compound waste, including empty vials, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Experimental Protocols
As this compound is a research chemical, specific experimental protocols will vary. Below is a generalized protocol for preparing a stock solution.
Protocol: Preparation of a 10 mM Stock Solution of this compound
-
Objective: To prepare a 10 mM stock solution of this compound for use in cell-based assays.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
In a chemical fume hood, weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 542.07 g/mol ), you would need 5.42 mg.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube (in this example, 1 mL).
-
Vortex briefly to dissolve the compound completely. Gentle warming may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
